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  • Product: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
  • CAS: 1306603-04-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(3-methyl-thiop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a chemical compound featuring a thiophene ring, an amide linkage, and a reactive chloroacetyl group. This unique combination of functional groups makes it a molecule of interest for further chemical synthesis and potential applications in drug discovery and materials science. The thiophene moiety is a well-known pharmacophore present in numerous approved drugs, imparting diverse biological activities.[1] The chloroacetamide group, on the other hand, provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of other functional groups.[2]

This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the predicted spectroscopic and reactivity profile of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds and predictive cheminformatics tools to offer a robust profile for research and development purposes.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and nomenclature.

Table 1: Chemical Identifiers for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

IdentifierValue
IUPAC Name 2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide
CAS Number 1306603-04-2
Molecular Formula C₈H₁₀ClNOS
Molecular Weight 203.69 g/mol

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// Atom nodes N [label="N"]; C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; Cl [label="Cl"]; C3 [label="C"]; Thio [label="S"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1[label="H"]; H_N [label="H"]; H_C2_1 [label="H"]; H_C2_2 [label="H"]; H_C3_1 [label="H"]; H_C3_2 [label="H"]; H_C5 [label="H"]; H_C6_1 [label="H"]; H_C6_2 [label="H"]; H_C6_3 [label="H"];

// Positioning N [pos="0,0!"]; C1 [pos="-1,-0.5!"]; O1 [pos="-1,-1.5!"]; C2 [pos="1,-0.5!"]; Cl [pos="1,-1.5!"]; C3 [pos="-2,0.5!"]; Thio [pos="-3.5,0.5!"]; C4 [pos="-3,-1!"]; C5 [pos="-2,-1!"]; C7 [pos="-4,-0.25!"]; C6 [pos="-4.5,-1!"]; H_N [pos="0,0.5!"];

// Bonds N -- C1 [label=""]; C1 -- O1 [label="", style=double]; N -- C2 [label=""]; C2 -- Cl [label=""]; N -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- Thio [label=""]; Thio -- C7 [label=""]; C7 -- C5 [label="", style=double]; C5 -- C4 [label=""]; C7 -- C6 [label=""]; N -- H_N [label=""]; }

Caption: 2D structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Proposed Synthesis

A plausible and efficient synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves a two-step process starting from 3-methyl-2-thenyl alcohol. The first step is the conversion of the alcohol to the corresponding amine, followed by N-acylation with chloroacetyl chloride.

Synthesis_Pathway Reactant1 3-methyl-2-thenyl alcohol Intermediate (3-methylthiophen-2-yl)methanamine Reactant1->Intermediate 1. Thionyl chloride, Triethylamine 2. Dimethylamine Product 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Intermediate->Product Triethylamine, DCM Reactant2 Chloroacetyl chloride Reactant2->Product

Caption: Proposed synthetic pathway for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Step-by-Step Experimental Protocol

Part A: Synthesis of (3-methylthiophen-2-yl)methanamine

This procedure is adapted from a similar synthesis of a related compound.[3]

  • Dissolve 3-methyl-2-thenyl alcohol (1 equivalent) and triethylamine (1.3 equivalents) in dichloromethane (DCM) at -15 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature between -15 °C and -10 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • In a separate flask, prepare a solution of dimethylamine (excess) in ethanol.

  • Add the dried organic layer dropwise to the dimethylamine solution with ice-cooling.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 10 with potassium carbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous potassium carbonate.

  • Purify the crude product by distillation under reduced pressure to obtain (3-methylthiophen-2-yl)methanamine.

Part B: Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

This is a general procedure for the N-acylation of primary amines.[4][5]

  • Dissolve (3-methylthiophen-2-yl)methanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Physicochemical Properties (Predicted)

Due to the absence of extensive experimental data, the following physicochemical properties are based on high-quality computational predictions. These values provide a valuable estimation for experimental design and modeling.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 203.69 g/mol Echemi
XLogP3 1.7Echemi
Hydrogen Bond Donor Count 1Echemi
Hydrogen Bond Acceptor Count 2Echemi
Rotatable Bond Count 3Echemi
Topological Polar Surface Area 57.3 ŲEchemi
Melting Point Not available-
Boiling Point Not available-
Water Solubility Not available-

Spectroscopic Profile (Predicted)

The structural features of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide suggest a distinct spectroscopic signature. The following are the expected features in its NMR and IR spectra based on analogous compounds.

1H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm, relative to TMS) are as follows:

  • δ 7.0-7.2 (d, 1H): Thiophene ring proton (H5).

  • δ 6.8-6.9 (d, 1H): Thiophene ring proton (H4).

  • δ 6.0-7.0 (br s, 1H): Amide N-H proton. The chemical shift can vary depending on the solvent and concentration.

  • δ 4.5-4.7 (d, 2H): Methylene protons (-CH₂-NH-).

  • δ 4.1-4.3 (s, 2H): Methylene protons (-CO-CH₂-Cl).[5]

  • δ 2.1-2.3 (s, 3H): Methyl protons on the thiophene ring.

13C NMR Spectroscopy

The predicted carbon NMR chemical shifts are:

  • δ 165-168: Amide carbonyl carbon (C=O).[5]

  • δ 135-140: Quaternary carbon of the thiophene ring (C2).

  • δ 130-135: Quaternary carbon of the thiophene ring (C3).

  • δ 125-130: Thiophene ring carbon (C5).

  • δ 120-125: Thiophene ring carbon (C4).

  • δ 40-45: Methylene carbon adjacent to chlorine (-CH₂-Cl).

  • δ 35-40: Methylene carbon adjacent to nitrogen (-CH₂-NH-).

  • δ 13-16: Methyl carbon on the thiophene ring.

Infrared (IR) Spectroscopy

The characteristic IR absorption bands (in cm⁻¹) are expected in the following regions:[6][7]

  • 3300-3500 cm⁻¹ (m): N-H stretching vibration of the secondary amide.

  • 3100-3000 cm⁻¹ (w): C-H stretching of the thiophene ring.

  • 2950-2850 cm⁻¹ (m): C-H stretching of the methylene and methyl groups.

  • 1640-1680 cm⁻¹ (s): C=O stretching (Amide I band).

  • 1510-1570 cm⁻¹ (m): N-H bending (Amide II band).

  • 1400-1450 cm⁻¹ (m): C-H bending of the methylene and methyl groups.

  • 650-800 cm⁻¹ (s): C-Cl stretching.

Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This makes the compound an excellent substrate for SN2 reactions with a variety of nucleophiles.[2][8]

  • Reactions with Nucleophiles: It is expected to react readily with sulfur, nitrogen, and oxygen nucleophiles. For instance, reaction with thiols would yield thioethers, while reaction with amines would lead to the corresponding diamine derivatives. These reactions are valuable for building more complex molecular scaffolds.[9]

  • Potential Biological Activity: Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The chloroacetamide moiety is also found in some biologically active molecules and can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in enzymes.[12] The combination of these two pharmacophores suggests that 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide could be a valuable starting point for the synthesis of novel therapeutic agents.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with care, following standard laboratory safety procedures. Chloroacetamides are generally considered to be irritants and lachrymatory. Therefore, it is recommended to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a molecule with significant potential for synthetic and medicinal chemistry. Although experimental data is limited, this guide provides a robust, albeit largely predictive, overview of its physicochemical properties, a feasible synthetic route, and its expected spectroscopic and reactivity characteristics. The presence of a reactive chloroacetyl group and a biologically relevant thiophene core makes it an attractive building block for the development of novel compounds with potential applications in various fields of chemical research. Further experimental validation of the properties outlined in this guide is warranted to fully explore the potential of this compound.

References

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3).
  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylthiophen-2-yl)methanamine. Retrieved from [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Feldkamp, R. F., & Tullar, B. F. (1954). 3-METHYLTHIOPHENE. Organic Syntheses, 34, 73.
  • Al-Omair, M. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11255-11267.
  • NextSDS. (n.d.). 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide. Retrieved from [Link]

  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Milovanović, S., et al. (2011). Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. Journal of the Serbian Chemical Society, 76(4), 549-558.
  • PrepChem. (n.d.). Synthesis of 2-(dimethylamino)methyl-3-methylthiophene. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o208.
  • Neovarsity. (2023, September 25). A Curated List of Cheminformatics Software and Libraries. Retrieved from [Link]

  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435-1444.
  • Ansari, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 273-300.
  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

  • ChemXploreML: A Desktop Application for Molecular Property Prediction. (2025, May 20).
  • Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3037-3046.
  • da Silva, A. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3980.
  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e287-e292.
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  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from [Link]

  • Incerti, M., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6296.
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  • Marinković, A. D., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78.
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  • Gowda, B. T., et al. (2016). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Wang, Y. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Journal of Spectroscopy, 2018, 1-6.
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  • Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methyl-phen-yl)acetamide. PubMed. Retrieved from [Link]

  • Ismail, M. A., et al. (2020). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry, 63(10), 3749-3762.
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  • Vahatra, B. S., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2991.
  • Practical Cheminformatics. (2023, June 12). Getting Real with Molecular Property Prediction. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
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Exploratory

The Covalent Pharmacophore: Deconstructing the Mechanism of Action of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) and its structural derivatives represent a highly versatile class of targeted covalent inhibitors (TCIs). Characterized by an electrophilic α-chloroacetamide "warhead" and a lipophilic thiophene-based recognition moiety, these molecules bridge the gap between agronomic weed control, antifungal therapeutics, and targeted oncology.

This whitepaper provides an authoritative, mechanistic deconstruction of how these derivatives operate at the molecular level. By analyzing their dual capacity to irreversibly inhibit Very-Long-Chain Fatty Acid (VLCFA) elongases in plants/fungi and modulate critical kinase networks (e.g., PI3K/Akt/mTOR) in mammalian cancer models, we establish a comprehensive framework for their application in modern drug discovery.

Chemical Profiling and Electrophilic Reactivity

The pharmacological efficacy of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide derivatives is dictated by two distinct structural domains:

  • The Recognition Element (3-methyl-thiophen-2-ylmethyl group): The thiophene ring provides a bioisosteric replacement for phenyl rings, offering unique electron density and enhanced lipophilicity. The 3-methyl substitution dictates the dihedral angle of the molecule, optimizing steric complementarity within hydrophobic binding pockets of target proteins.

  • The Covalent Warhead (α-chloroacetamide): Chloroacetamides are well-established electrophiles in TCI design[1]. Unlike highly reactive Michael acceptors which can cause widespread off-target toxicity, chloroacetamides possess a tuned intrinsic reactivity. They require proximity-driven orientation within an enzyme's active site to undergo an SN​2 nucleophilic substitution with the thiolate anion of a specific, hyper-reactive cysteine residue[1][2].

G N1 2-Chloro-N-(3-methyl-thiophen -2-ylmethyl)-acetamide N3 Proximity-Driven Pre-covalent Complex N1->N3 Hydrophobic Binding N2 Target Protein (Active Site Cysteine) N2->N3 Orientation N4 SN2 Nucleophilic Attack (Thiolate on α-Carbon) N3->N4 Deprotonation of Thiol N5 Irreversible Covalent Adduct + HCl Release N4->N5 Chloride Leaving Group

Diagram 1: The proximity-driven SN2 covalent alkylation mechanism of chloroacetamide derivatives.

Biological Target I: VLCFA Elongase Inhibition (Agronomic & Antifungal)

In plant biology and mycology, chloroacetamide derivatives are potent inhibitors of the microsomal elongase system located in the endoplasmic reticulum[3].

Mechanism of Action

The biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)—lipids containing more than 18 carbon atoms—is catalyzed by a 4-step elongase complex. Chloroacetamides exclusively target the condensing starter enzyme, VLCFA synthase (KCS/FAE1) [3][4]. The mechanism involves the irreversible covalent binding of the chloroacetamide to the active site cysteine of the condensing enzyme[2].

By halting the condensation of malonyl-CoA with acyl-CoA primer substrates, the cell is rapidly depleted of C20, C22, and C24 fatty acids[3]. Because VLCFAs are critical components of sphingolipids in the plasma membrane, this depletion causes a catastrophic loss of membrane stability, increased permeability, and ultimately, cell death[3][5].

Antifungal Efficacy

Recent studies have repurposed chloroacetamide derivatives as potent candidates for treating refractory fungal infections, such as Fusariosis[6]. Against multi-resistant Fusarium strains, these derivatives exhibit concentration-dependent fungicidal action by inducing severe morphological alterations along the fungal hyphae, a direct downstream effect of membrane lipid destabilization[6][7].

Biological Target II: Kinase Modulation (Medicinal Chemistry & Oncology)

In mammalian systems, the strategic modification of the N-aryl/N-alkyl chloroacetamide scaffold allows for the selective targeting of dysregulated oncology pathways[8].

The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in various malignancies[9][10]. Chloroacetamide derivatives have been shown to act as potent antiproliferative agents by covalently alkylating nucleophilic residues (cysteine or histidine) within the active sites or allosteric pockets of key kinases in this cascade[8][11].

By irreversibly binding to these kinases, the derivatives block downstream phosphorylation events, effectively uncoupling the signaling network. This leads to an accumulation of pro-apoptotic factors, cell cycle arrest in the G1/S phase, and the induction of apoptosis in targeted cancer cell lines[8][11].

G cluster_0 Fungal / Agronomic Pathway cluster_1 Mammalian / Oncology Pathway Compound Chloroacetamide Derivative VLCFA VLCFA Synthase (KCS) Compound->VLCFA Covalent Binding (Cys Residue) Kinase PI3K / Akt / mTOR Kinases Compound->Kinase Covalent Binding (Cys/His Residue) Membrane Membrane Destabilization VLCFA->Membrane Depletion of C20-C24 Sphingolipids Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Blockade of Proliferation Signals

Diagram 2: Divergent biological pathways disrupted by chloroacetamide targeted covalent inhibitors.

Quantitative Efficacy Data

The following table synthesizes the inhibitory concentrations and minimum inhibitory concentrations (MIC) of chloroacetamide derivatives across their primary biological targets, demonstrating their high potency.

Biological Target / ModelAssay TypePotency MetricValue RangeReference
VLCFA Synthase (Elongase) Cell-free Microsomal Assay IC50​ 10 – 100 nM[3][12]
Fusarium spp. (Fungi) Broth MicrodilutionMIC12.5 – 50 μg/mL[6][7]
Bacterial MurA Spectrophotometric Assay IC50​ Low Micromolar[13]
Cancer Cell Lines MTT Cell Viability Assay IC50​ Target-dependent[8][11]

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to confirm the mechanism of action for these derivatives.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Covalent Target Identification

To definitively prove that the chloroacetamide derivative covalently modifies a specific cysteine residue (e.g., in VLCFA synthase or PI3K), ABPP coupled with LC-MS/MS is employed[13].

  • Rationale: By synthesizing an alkyne-tagged analogue of the chloroacetamide, researchers can "click" a biotin reporter onto the drug-protein complex after the covalent reaction has occurred in the live proteome.

  • Step 1: Proteome Labeling. Incubate cell lysates with the alkyne-tagged chloroacetamide derivative (1-10 μM) for 1 hour at 37°C.

  • Step 2: Click Chemistry (CuAAC). Add biotin-azide, CuSO4​ , TCEP (reducing agent), and TBTA (ligand). React for 1 hour at room temperature to conjugate biotin to the covalently bound probe.

  • Step 3: Enrichment. Add streptavidin-agarose beads to the mixture. The high-affinity biotin-streptavidin interaction isolates the drug-protein complexes. Wash extensively with SDS and urea buffers to remove non-covalently bound (background) proteins.

  • Step 4: On-Bead Digestion & LC-MS/MS. Denature the enriched proteins with 8M urea, reduce with DTT, and alkylate free cysteines with iodoacetamide. Digest with sequencing-grade trypsin overnight. Analyze the resulting peptides via LC-MS/MS to identify the specific protein targets and pinpoint the exact cysteine residue modified by the mass shift of the adduct[2][13].

G S1 1. Incubate Proteome with Alkyne-Probe S2 2. CuAAC Click Chemistry (Add Biotin-Azide) S1->S2 S3 3. Streptavidin Enrichment & Stringent Washing S2->S3 S4 4. Tryptic Digest & LC-MS/MS Analysis S3->S4

Diagram 3: Activity-Based Protein Profiling (ABPP) workflow for identifying covalent targets.

Protocol 2: Time-Kill Assay for Antifungal Evaluation

To determine whether the chloroacetamide derivative is fungistatic (inhibits growth) or fungicidal (kills the pathogen), a time-kill kinetic assay is utilized[6].

  • Rationale: Tracking the logarithmic reduction of Colony Forming Units (CFU) over time provides a dynamic view of the drug's lethality, establishing the concentration-dependent nature of membrane disruption.

  • Step 1: Inoculum Preparation. Prepare a standardized suspension of Fusarium spp. spores ( 1×105 CFU/mL) in RPMI 1640 medium.

  • Step 2: Drug Exposure. Treat the fungal suspensions with the chloroacetamide derivative at concentrations of 0.5×, 1×, 2×, and 4× the established MIC (e.g., 12.5 - 50 μg/mL)[6]. Include a drug-free growth control.

  • Step 3: Sampling & Plating. At predetermined time intervals (0, 2, 4, 8, 12, 24, and 48 hours), remove 100 μL aliquots. Serially dilute the aliquots in sterile saline to prevent drug carryover, and plate onto Sabouraud Dextrose Agar (SDA).

  • Step 4: Quantification. Incubate plates at 35°C for 48 hours and count the CFUs. A reduction of ≥3log10​ ( ≥99.9% ) in CFU/mL compared to the initial inoculum indicates definitive fungicidal activity[6][7].

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds ResearchGate / J-Stage URL:[Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment PubMed / NIH URL:[Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases PubMed / NIH URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead PubMed / NIH URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Chloro-N-arylacetamides: A Case Study on 2-Chloro-N-(3-methylphenyl)acetamide

A Note to the Reader: This technical guide was initially intended to focus on the crystal structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. However, a comprehensive search of the public scientific literat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This technical guide was initially intended to focus on the crystal structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. However, a comprehensive search of the public scientific literature and structural databases did not yield any published single-crystal X-ray diffraction data for this specific compound. Therefore, to fulfill the request for an in-depth technical guide on the methodology and analysis of such a structure, we have pivoted to a closely related and well-characterized analogue: 2-Chloro-N-(3-methylphenyl)acetamide . The principles of synthesis, crystallization, X-ray data acquisition, and structural analysis detailed herein are directly applicable to the originally requested compound and the broader class of 2-chloro-N-arylacetamides, which are of significant interest in medicinal chemistry and materials science.

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-Chloro-N-(3-methylphenyl)acetamide. It details the synthesis and crystallization of the compound, the principles and practice of X-ray data collection, and the process of structure solution and refinement. The guide offers an in-depth discussion of the molecular and supramolecular structure, including conformational analysis and the role of intermolecular hydrogen bonding in the crystal packing. This document is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development, providing both a practical guide to the experimental workflow and a detailed analysis of the structural chemistry of this class of compounds.

Introduction: The Significance of 2-Chloro-N-arylacetamides

The 2-chloro-N-arylacetamide scaffold is a privileged substructure in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2] The three-dimensional arrangement of atoms within the crystal lattice, and the specific conformation adopted by the molecule, are critical determinants of its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, understanding the intermolecular interactions that govern the crystal packing is paramount for the rational design of new drug candidates and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement in a crystalline solid. This guide will walk through the process of determining the crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide, providing expert insights into the experimental considerations and the interpretation of the results.

Synthesis and Crystallization

The synthesis of 2-Chloro-N-arylacetamides is typically achieved through the acylation of a substituted aniline with 2-chloroacetyl chloride. This is a robust and high-yielding reaction.

Synthetic Protocol

A generalized procedure for the synthesis of compounds in this class is as follows:

  • The desired substituted aniline (e.g., 3-methylaniline) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or chloroform.

  • An equimolar amount of a non-nucleophilic base, like triethylamine or pyridine, is added to the solution to act as a scavenger for the HCl byproduct.

  • The solution is cooled in an ice bath, and 2-chloroacetyl chloride is added dropwise with stirring.

  • The reaction is typically allowed to proceed for several hours, after which the product can be isolated by filtration and purified by recrystallization.[3]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is a critical and often challenging step in the process of structure determination. For 2-Chloro-N-(3-methylphenyl)acetamide, single crystals suitable for X-ray diffraction were grown from an ethanolic solution at room temperature.[4] The slow evaporation of the solvent allows for the ordered growth of the crystal lattice.

Caption: Crystallization Workflow for 2-Chloro-N-(3-methylphenyl)acetamide.

Single-Crystal X-ray Diffraction Analysis

The core of this guide is the detailed methodology of single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the three-dimensional arrangement of atoms in a crystal.

Data Collection

A suitable single crystal of 2-Chloro-N-(3-methylphenyl)acetamide was mounted on a diffractometer. The instrument used for this analysis was a Stoe STADI-4 four-circle diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).[4] The crystal is cooled to a low temperature (in this case, data was collected at 299 K) to minimize thermal vibrations of the atoms, which results in a more precise structure. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure. This is a multi-step process:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods, as implemented in software packages like SHELXS97.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This is an iterative process of least-squares minimization, carried out using software such as SHELXL97.[5] The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit (S).

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Crystal Structure of 2-Chloro-N-(3-methylphenyl)acetamide

The successful application of the above methodology yielded the detailed crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide.

Crystallographic Data

The key crystallographic parameters for 2-Chloro-N-(3-methylphenyl)acetamide are summarized in the table below.[4]

ParameterValue
Chemical FormulaC₉H₁₀ClNO
Formula Weight183.63 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.326(3)
b (Å)9.742(3)
c (Å)11.491(4)
α (°)91.21(1)
β (°)97.97(1)
γ (°)98.08(1)
Volume (ų)913.1(5)
Z4
Temperature (K)299(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected3214
Independent Reflections3214
R[F² > 2σ(F²)]0.046
wR(F²)0.136
Goodness-of-fit (S)1.05
Molecular Structure and Conformation

The asymmetric unit of 2-Chloro-N-(3-methylphenyl)acetamide contains two independent molecules.[4] A key conformational feature of this class of molecules is the orientation of the N-H bond relative to the substituents on the aromatic ring. In this structure, the N-H bond is syn to the meta-methyl group.[4] This is in contrast to the anti conformation observed in the related compound, 2-chloro-N-(3-nitrophenyl)acetamide.[4] This highlights how subtle changes in the electronic nature of the substituents can influence the solid-state conformation.

Caption: Connectivity Diagram of 2-Chloro-N-(3-methylphenyl)acetamide.

Supramolecular Structure and Hydrogen Bonding

The crystal packing of 2-Chloro-N-(3-methylphenyl)acetamide is dominated by intermolecular N-H···O hydrogen bonds.[4] These interactions link the molecules into infinite diagonal chains.[4] Specifically, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This type of hydrogen bonding is a common and predictable feature in the crystal structures of amides and plays a crucial role in stabilizing the crystal lattice.

Conclusion and Future Perspectives

This guide has provided a detailed walkthrough of the determination and analysis of the crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide. The methodologies described are broadly applicable to other small organic molecules and are fundamental to the fields of chemical crystallography and drug design. The structural insights gained from this type of analysis, particularly concerning molecular conformation and intermolecular interactions, are invaluable for understanding the solid-state properties of a compound and for guiding the design of new molecules with improved properties.

For the originally intended compound, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, future work should focus on its synthesis and the growth of single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide a valuable comparison to the phenyl analogue presented here and would contribute to a deeper understanding of the structure-property relationships in this important class of compounds.

References

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o949. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o208. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. [Link]

  • Zhi, L.-H., et al. (2011). 2-Chloro-N-methyl-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o68. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. ResearchGate. [Link]

  • Çelik, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11387-11400. [Link]

  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • PubChem. (n.d.). 2-chloro-n-methyl-n-(thien-2-ylmethyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

In Vitro Toxicity Profile and Mechanistic Evaluation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Executive Summary As drug development and chemical safety paradigms shift toward predictive toxicology, understanding the precise molecular liabilities of structural building blocks is paramount. 2-Chloro-N-(3-methyl-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and chemical safety paradigms shift toward predictive toxicology, understanding the precise molecular liabilities of structural building blocks is paramount. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) presents a unique toxicological profile driven by a dual-pharmacophore system: a highly reactive α -chloroacetamide moiety and an oxidatively labile thiophene heterocycle.

This technical guide provides a comprehensive, self-validating in vitro framework to evaluate the cytotoxicity, oxidative stress induction, and genotoxic potential of this compound. By mapping the deterministic relationship between its chemical structure and biological reactivity, researchers can accurately profile its safety window and off-target liabilities.

Structural Toxicology & Mechanistic Rationale

The in vitro toxicity of this compound is not arbitrary; it is governed by predictable electrophilic and metabolic interactions. As a Senior Application Scientist, it is critical to recognize that toxicity here is a function of covalent target engagement rather than simple receptor antagonism.

The α -Chloroacetamide Electrophile: Thiol Depletion & Enzyme Alkylation

The α -chloroacetamide group is a well-characterized "soft" electrophile. Under physiological conditions, it undergoes rapid SN​2 nucleophilic substitution with intracellular thiols.

  • Glutathione (GSH) Depletion: The primary intracellular sink for this electrophile is GSH. The compound directly alkylates GSH to form an irreversible thioether conjugate, leading to rapid and severe [1]. In vitro and in vivo studies of chloroacetamides consistently demonstrate that this GSH collapse is the initiating event for downstream lipid peroxidation and cellular necrosis[2].

  • Antioxidant Enzyme Inactivation: Beyond free GSH, the α -chloroacetamide moiety covalently binds to critical cysteine residues on key antioxidant enzymes. Recent spectroscopic and molecular docking studies on monohaloacetamides reveal that they directly alter the conformation and inhibit the activity of [3]. Furthermore, the irreversible alkylation of Glutathione Peroxidase 4 (GPX4) by chloroacetamide-containing molecules (such as RSL3) is a canonical trigger for , a non-apoptotic cell death driven by unchecked lipid peroxides[4].

The Thiophene Heterocycle: CYP450 Metabolic Activation

While the chloroacetamide group acts directly, the thiophene ring requires metabolic activation. In hepatic models (e.g., HepaRG or primary hepatocytes), cytochrome P450 enzymes oxidize the thiophene sulfur to form highly reactive thiophene-S-oxides or epoxides. These transient intermediates act as secondary electrophiles, further exhausting the cellular GSH pool and binding to hepatic macromolecules, thereby amplifying the hepatotoxic phenotype.

In Vitro Toxicity Profiling Protocols

To rigorously evaluate this compound, we must deploy self-validating assay systems. A protocol is only trustworthy if it can mechanistically prove why a cell is dying.

Protocol A: Hepatotoxicity & Cellular Viability Dynamics

Rationale: HepG2 cells are utilized because they retain basal expression of phase I/II metabolizing enzymes, allowing us to capture both the direct electrophilic attack of the chloroacetamide and the metabolic activation of the thiophene ring. Self-Validation System: The inclusion of an N-acetylcysteine (NAC) rescue arm proves causality. If toxicity is strictly electrophilic/ROS-driven, NAC (a thiol donor) will intercept the compound and rescue viability.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Pre-treatment (The Rescue Arm): Pre-treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.

  • Compound Dosing: Expose cells to a logarithmic concentration gradient of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (1 µM to 200 µM). Use 0.1% DMSO as the vehicle control and 50 µM Iodoacetamide as the positive control.

  • Incubation & Readout: Incubate for 48h. Add CellTiter-Glo® Reagent (ATP-based viability) and measure luminescence.

  • Data Interpretation: Calculate the IC₅₀. A significant rightward shift in the IC₅₀ of the NAC-treated arm confirms that the primary mechanism of cell death is thiol-depletion and oxidative stress.

Protocol B: Oxidative Stress & GSH/GSSG Ratio Profiling

Rationale: Measuring total Reactive Oxygen Species (ROS) is insufficient. Because chloroacetamides directly alkylate GSH, the reduced GSH pool collapses before ROS accumulates. Measuring the GSH/GSSG ratio distinguishes direct chemical alkylation from secondary oxidative consumption.

  • Exposure: Treat HepG2 cells with the compound at IC₂₀ and IC₅₀ concentrations for a short time-course (2h, 6h, 12h) to capture early mechanistic events before membrane rupture.

  • Positive Control: Use 50 µM L-Buthionine-sulfoximine (BSO), a specific inhibitor of γ -glutamylcysteine synthetase, to induce non-alkylating GSH depletion.

  • Lysis & Assay: Lyse cells and utilize a luminescence-based GSH/GSSG assay (e.g., GSH/GSSG-Glo™).

  • ROS Quantification: In a parallel plate, stain cells with 10 µM DCFDA for 30 minutes post-exposure to quantify downstream ROS generation via flow cytometry.

Protocol C: Lipid Peroxidation & Ferroptosis Target Engagement

Rationale: Given the structural homology of the chloroacetamide moiety to known GPX4 inhibitors (like RSL3)[4], we must evaluate ferroptotic liability.

  • Inhibition Arm: Pre-treat cells with 1 µM Ferrostatin-1 (Fer-1), a potent lipophilic antioxidant and specific ferroptosis inhibitor.

  • Staining: Following compound exposure, stain cells with 2 µM BODIPY™ 581/591 C11 (a lipid peroxidation sensor) for 30 minutes.

  • Analysis: Analyze via flow cytometry. A shift in fluorescence from red (~590 nm) to green (~510 nm) indicates lipid peroxidation. If Fer-1 completely abrogates this shift and rescues cell viability, the compound is a confirmed ferroptosis inducer.

Quantitative Toxicity Biomarker Matrix

The following table summarizes the expected in vitro biomarker shifts based on the validated behavior of the monohaloacetamide class[3].

Assay / BiomarkerExpected Shift (vs. Vehicle Control)Mechanistic Implication
Intracellular GSH ↓ 60-80% (within 4-6 hours)Direct SN​2 alkylation by the α -chloro moiety.
Intracellular ROS (DCFDA) ↑ 3 to 5-fold Collapse of antioxidant defense; mitochondrial dysfunction.
Lipid Peroxidation (MDA/BODIPY) ↑ 4-fold GPX4 inhibition leading to unchecked lipid radical formation.
LDH Leakage ↑ Dose-dependent Loss of membrane integrity due to lipid peroxidation.
8-OHdG (DNA Damage) ↑ 2 to 3-fold ROS-mediated genotoxicity leading to G1 cell cycle arrest.

Mechanistic Pathway Diagram

The following diagram maps the deterministic pathway from initial chemical exposure to the ultimate cellular phenotype.

ToxicityPathway Compound 2-Chloro-N-(3-methyl-thiophen- 2-ylmethyl)-acetamide AlphaChloro α-Chloroacetamide Moiety (Electrophilic Attack) Compound->AlphaChloro Thiophene Thiophene Ring (CYP450 Activation) Compound->Thiophene GSH Glutathione (GSH) Depletion AlphaChloro->GSH Enzyme Alkylation of Cys-Residues (GPX4, Cu/Zn-SOD) AlphaChloro->Enzyme ReactiveMet Reactive Thiophene Epoxides Thiophene->ReactiveMet ROS ROS Accumulation & Oxidative Stress GSH->ROS Enzyme->ROS ReactiveMet->GSH LipidPerox Lipid Peroxidation ROS->LipidPerox DNADamage DNA Damage (8-OHdG) & G1 Arrest ROS->DNADamage Ferroptosis Ferroptosis LipidPerox->Ferroptosis Apoptosis Apoptosis DNADamage->Apoptosis

Fig 1: Mechanistic toxicity pathway of the chloroacetamide-thiophene derivative.

References

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27) . European Commission (2011). Available at:[Link]

  • A small molecule that induces reactive oxygen species via cellular glutathione depletion . Biochemical Journal (2014). Available at:[Link]

  • New mechanistic insights into halogen-dependent cytotoxic pattern of monohaloacetamide disinfection byproducts . Journal of Hazardous Materials / PubMed (2024). Available at: [Link]

  • The Chemistry and Biology of Ferroptosis . PMC - NIH (2016). Available at:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Introduction & Structural Significance In modern drug discovery and agrochemical development, thiophene derivatives and chloroacetamides serve as critical building blocks and reactive intermediates. 2-Chloro-N-(3-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern drug discovery and agrochemical development, thiophene derivatives and chloroacetamides serve as critical building blocks and reactive intermediates. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) combines both of these moieties, featuring a moderately lipophilic methylthiophene ring and an electrophilic chloroacetamide group[1].

When synthesizing or profiling this compound, accurate mass determination is a foundational requirement. It ensures the structural integrity of the synthesized batch, assists in tracking metabolic fate, and allows for rigorous impurity profiling. This technical guide establishes a robust, self-validating High-Resolution Mass Spectrometry (HRMS) protocol specifically designed to determine the exact mass and validate the elemental composition of this molecule.

Quantitative Physicochemical & Mass Specifications

To effectively design an analytical workflow, the theoretical physicochemical properties of the analyte must first be established. Table 1 summarizes the critical mass specifications and molecular properties required for mass spectrometry tuning and chromatographic method development.

Table 1: Physicochemical and Mass Specifications

PropertyValue
Chemical Name 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
CAS Number 1306603-04-2
Molecular Formula C8H10ClNOS
Molecular Weight (Average) 203.6891 g/mol
Exact Mass (Monoisotopic) 203.0172 Da
Computed XLogP3 1.7
Topological Polar Surface Area 57.3 Ų
H-Bond Donors / Acceptors 1 / 2

Theoretical Framework: Average Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical profiling is conflating molecular weight with exact mass.

  • Molecular Weight (203.69 g/mol ): This value is calculated using the standard atomic weights of the elements, which reflect the abundance-weighted average of all stable isotopes found in nature. While necessary for stoichiometric calculations during benchtop synthesis, average molecular weight is analytically insufficient for definitive structural confirmation[2].

  • Exact Mass (203.0172 Da): Also known as monoisotopic mass, this is calculated using the masses of the most abundant, lowest-mass isotopes for each element (i.e., 12 C, 1 H, 35 Cl, 14 N, 16 O, 32 S). In high-resolution mass spectrometry (HRMS), the mass analyzer separates ions based on their exact mass-to-charge ratio ( m/z )[2]. For 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, the theoretical exact mass of the neutral molecule is 203.01716 Da[1].

Analytical Causality: The Self-Validating Isotopic Signature

A highly reliable analytical workflow must be self-validating . Relying solely on a sub-5 ppm mass error for the monoisotopic peak can occasionally lead to false positives due to isobaric interferences (molecules with the same nominal mass but different elemental compositions) in complex matrices.

To establish a self-validating system, we leverage the unique isotopic mass defects and abundance signatures of chlorine and sulfur[3].

  • The Chlorine Signature: Natural chlorine consists of 35 Cl (~75.8%) and 37 Cl (~24.2%). This yields a highly distinct M+2 isotopic peak at roughly 32% of the monoisotopic (M) peak's intensity.

  • The Sulfur Signature: Natural sulfur contains 32 S (~95.0%) and 34 S (~4.2%), adding an additional ~4.5% relative abundance to the M+2 peak.

When combined within the formula C8H10ClNOS, the theoretical M+2 peak will appear at approximately 36.5% relative abundance compared to the monoisotopic peak. If the HRMS data yields an exact mass within 5 ppm and the M+2 isotopic ratio mathematically matches this theoretical prediction, the identification of the compound is analytically validated, ruling out non-halogenated or non-sulfurous isobaric contaminants[3].

Experimental Protocol: LC-ESI-TOF MS Workflow

To experimentally determine the exact mass and validate the isotopic pattern, a Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) MS workflow is employed[4].

Step 1: Sample Preparation
  • Action: Dissolve the compound in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH of the solution, acting as an abundant proton source. This drives the formation of [M+H]+ ions in the electrospray source, maximizing signal intensity.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm particle size, 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase retains the moderately lipophilic compound (XLogP3 = 1.7), separating it from highly polar salts or early-eluting synthesis byproducts that could cause ion suppression in the MS source.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: The amide nitrogen and the thiophene ring are weakly basic. Positive mode ESI efficiently protonates the molecule to yield the [M+H]+ ion. Adding the mass of a proton (1.007276 Da) to the exact mass yields an expected target m/z of 204.0244 .

Step 4: TOF Mass Analysis and Internal Calibration
  • Action: Acquire data in high-resolution mode (Resolving power > 20,000). Utilize an internal lock-mass spray (e.g., Leucine Enkephalin,[M+H]+ = 556.2771 Da) infused simultaneously at a low flow rate[4].

  • Causality: TOF mass analyzers are highly sensitive to minor ambient temperature fluctuations, which cause microscopic thermal expansion or contraction of the flight tube. The internal lock-mass continuously corrects the mass axis in real-time, ensuring the mass accuracy remains strictly below the 5 ppm threshold required for elemental composition confirmation.

Step 5: Data Processing and Validation
  • Action: Extract the ion chromatogram (EIC) for m/z 204.0244 using a narrow 10 ppm mass window. Integrate the resulting chromatographic peak and extract the averaged mass spectrum. Compare the experimental M to M+2 ratio against the theoretical 100:36.5 ratio to validate the presence of the Cl and S atoms.

Workflow Visualization

HRMS_Workflow Start Sample Prep: 2-Chloro-N-(3-methyl- thiophen-2-ylmethyl)-acetamide LC UHPLC Separation (C18 Column, 0.1% FA) Start->LC ESI ESI+ Ionization Formation of [M+H]+ LC->ESI TOF TOF Mass Analysis (Internal Calibration) ESI->TOF Data Data Processing (Mass Extraction & Isotope Matching) TOF->Data Valid Validation: Mass Error < 5 ppm Cl/S Isotope Fidelity Data->Valid

Figure 1: Self-validating HRMS workflow for exact mass and isotopic pattern determination.

References

  • Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL:[Link]

  • Predicting the Presence of Uncommon Elements in Unknown Biomolecules from Isotope Patterns Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (hereinafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel chemical entity, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (hereinafter referred to as Compound X). As a candidate in early-stage drug discovery, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for informed decision-making and progression towards in vivo efficacy and safety studies.[1] This document outlines a strategic, multi-tiered approach, beginning with fundamental physicochemical and in vitro ADME assays, and culminating in a well-defined in vivo pharmacokinetic study in a rodent model. The methodologies detailed herein are designed to not only generate robust and reproducible data but also to provide mechanistic insights into the compound's disposition. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapeutic agents from the bench to preclinical development.

Introduction: The Imperative for Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and comprehensive ADME profiling is therefore not a perfunctory step but a critical, value-adding process that derisks drug development programs.[2][3] By identifying potential liabilities such as low bioavailability, rapid clearance, or a high potential for drug-drug interactions at the discovery stage, medicinal chemistry efforts can be strategically directed to optimize the molecular architecture for favorable drug-like properties.[3]

Compound X, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, is a novel compound with therapeutic potential. Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

(Image of the chemical structure would be placed here in a full whitepaper)

This guide will delineate a logical and efficient workflow for characterizing the pharmacokinetic profile of Compound X, ensuring that subsequent in vivo studies are designed with a strong scientific foundation.[4]

Phase 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on in vitro assays that are typically high-throughput and require minimal compound quantity. These assays provide early insights into the fundamental properties that govern a compound's in vivo behavior.[1][5]

Physicochemical Characterization

Understanding the intrinsic physicochemical properties of Compound X is the first step, as these directly influence its absorption and distribution.

Table 1: Exemplar Physicochemical Data for Compound X

ParameterAssay MethodExemplar ResultImplication
Aqueous SolubilityKinetic Turbidimetry50 µM at pH 7.4Moderate solubility; may not be a limiting factor for absorption.
Lipophilicity (LogD)Shake-flask method2.5 at pH 7.4Good lipophilicity, suggesting favorable membrane permeability.
Chemical StabilityIncubation in buffer>95% remaining after 48hStable at physiological pH, indicating no significant non-enzymatic degradation.

Experimental Protocol: Aqueous Solubility (Kinetic Turbidimetry)

  • Prepare a 10 mM stock solution of Compound X in DMSO.

  • In a 96-well plate, add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM).

  • Monitor the turbidity of each well over time using a plate reader.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

Causality Behind Experimental Choice: Kinetic turbidimetry is chosen for its high-throughput nature and low compound consumption, making it ideal for early-stage discovery where compound availability may be limited.[3]

In Vitro Absorption: Permeability Assessment

The ability of Compound X to cross the intestinal epithelium is a key determinant of its oral bioavailability.

Table 2: Exemplar Permeability Data for Compound X

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioClassification
Caco-2151.2High Permeability

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on a permeable filter support for 21 days to allow for differentiation into a polarized monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add Compound X to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Quantify the concentration of Compound X in all samples using LC-MS/MS.

  • Calculate the apparent permeability (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Causality Behind Experimental Choice: The Caco-2 cell line is the gold standard for in vitro prediction of human intestinal absorption as it expresses key drug transporters. An efflux ratio near 1 suggests that Compound X is not a significant substrate of efflux transporters like P-glycoprotein.[2]

In Vitro Metabolism: Stability and Enzyme Interactions

The metabolic fate of Compound X will dictate its half-life and potential for drug-drug interactions.

Table 3: Exemplar In Vitro Metabolism Data for Compound X

AssaySpeciesResultInterpretation
Metabolic Stability (Microsomes)Human, Ratt½ = 45 min (Human), t½ = 30 min (Rat)Moderate clearance predicted.
Metabolic Stability (Hepatocytes)Human, Ratt½ = 60 min (Human), t½ = 40 min (Rat)Consistent with microsomal data, suggesting Phase I metabolism is dominant.
CYP450 Inhibition (Major Isoforms)HumanIC50 > 10 µM for all isoformsLow potential for inhibiting major CYP enzymes.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubate Compound X (at a final concentration of 1 µM) with pooled human or rat liver microsomes.

  • Initiate the metabolic reaction by adding NADPH.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of Compound X at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance.

Causality Behind Experimental Choice: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I metabolism. This assay is a cost-effective and efficient way to obtain a preliminary estimate of metabolic clearance.[6]

In Vitro Distribution: Plasma Protein Binding

The extent to which Compound X binds to plasma proteins influences its availability to reach target tissues and undergo metabolism or excretion.

Table 4: Exemplar Plasma Protein Binding Data for Compound X

SpeciesAssay Method% Bound% Unbound
HumanRapid Equilibrium Dialysis95.0%5.0%
RatRapid Equilibrium Dialysis92.5%7.5%

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Add Compound X to plasma in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.

  • Incubate the device at 37°C until equilibrium is reached.

  • Measure the concentration of Compound X in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis is a widely accepted method that minimizes experimental artifacts and provides a reliable measure of the unbound drug fraction, which is the pharmacologically active portion.[6]

Phase 2: In Vivo Pharmacokinetic Study Design

Following promising in vitro data, an in vivo pharmacokinetic study is the next logical step to understand how Compound X behaves in a complete biological system.[4][7]

Study Design and Execution

A well-designed in vivo study is crucial for generating meaningful data.

Table 5: Proposed In Vivo Pharmacokinetic Study Design for Compound X

ParameterDescription
Animal ModelMale Sprague-Dawley rats (n=3 per group)
Intravenous (IV) Dose Group1 mg/kg, administered via tail vein injection
Oral (PO) Dose Group5 mg/kg, administered via oral gavage
Sample CollectionSerial blood samples collected at specified time points post-dose
BioanalysisLC-MS/MS method validated for the quantification of Compound X in plasma

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Fast animals overnight before dosing.

  • Administer Compound X either intravenously or orally at the specified doses.

  • Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Quantify the plasma concentrations of Compound X using a validated LC-MS/MS method.

Causality Behind Experimental Choice: The use of both intravenous and oral administration allows for the determination of absolute bioavailability, a critical parameter for assessing the potential of an oral drug formulation.[7] Rats are a commonly used rodent model in early preclinical studies due to their well-characterized physiology and handling feasibility.[8]

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Table 6: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
Half-lifeThe time required for the plasma concentration to decrease by half
F% BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation

Visualization of Experimental Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes in drug metabolism and pharmacokinetics.

experimental_workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Study physchem Physicochemical Characterization absorption Permeability (Caco-2) physchem->absorption Informs metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism Informs dosing IV & PO Dosing (Rat Model) absorption->dosing Guides PO Dose Selection metabolism->dosing Predicts Clearance distribution Plasma Protein Binding (RED) pk_analysis PK Parameter Calculation distribution->pk_analysis Contextualizes Distribution sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis bioanalysis->pk_analysis

Caption: Overall experimental workflow for pharmacokinetic characterization.

metabolic_pathway Compound_X Compound X (Parent Drug) Phase_I Phase I Metabolism (Oxidation, Hydrolysis) Compound_X->Phase_I CYP450s Metabolite_1 Oxidative Metabolite Phase_I->Metabolite_1 Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Metabolite_2 Glucuronide Conjugate Phase_II->Metabolite_2 Metabolite_1->Phase_II UGTs, SULTs Excretion Excretion (Urine, Feces) Metabolite_1->Excretion Metabolite_2->Excretion

Caption: Hypothetical metabolic pathway for Compound X.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive preclinical pharmacokinetic evaluation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. By integrating in vitro ADME assays with a well-designed in vivo study, researchers can generate the critical data necessary to understand the compound's disposition, predict its human pharmacokinetics, and make informed decisions to advance the most promising candidates into further development.[1][7] This strategic investment in early ADME-PK profiling is fundamental to increasing the probability of success in the long and arduous journey of drug development.

References

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Cyprotex. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide for Protein Tyrosine Phosphatase 1B (PTP1B)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, for a putative target protein. While the specific targets of this molecule are yet to be fully elucidated, the thiophene scaffold is present in a variety of bioactive molecules, including inhibitors of enzymes such as acetylcholinesterase and Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. Given the therapeutic relevance of PTP1B in metabolic diseases and oncology, this guide will use PTP1B as a representative target to illustrate a rigorous, multi-faceted approach to determining binding affinity.

The methodologies outlined herein are designed to be self-validating, providing a high degree of confidence in the generated data. We will explore both experimental and computational techniques, emphasizing the rationale behind each step to empower researchers to make informed decisions in their own investigations.

Introduction to 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide and the PTP1B Target

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a synthetic compound featuring a thiophene ring, a common moiety in medicinal chemistry known for its diverse biological activities[3]. The presence of the chloroacetamide group suggests potential for covalent interaction, although non-covalent binding modes are also highly probable.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition has been shown to enhance insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and obesity. The active site of PTP1B presents opportunities for the design of specific inhibitors, and several thiophene-containing compounds have been explored for this purpose[2].

This guide will detail a systematic approach to first confirm the interaction between our compound of interest and PTP1B, and then to precisely quantify the affinity of this binding.

Experimental Determination of Binding Affinity

A multi-pronged experimental approach is recommended to robustly characterize the binding affinity. We will focus on two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide complementary information about the binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (PTP1B) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

cluster_prep Preparation cluster_spr SPR Experiment cluster_results Results a Recombinant PTP1B Expression & Purification b Compound Stock Solution Preparation a->b c PTP1B Immobilization on Sensor Chip b->c d Analyte (Compound) Injection Series c->d e Sensorgram Generation d->e f Data Analysis (Kinetic Modeling) e->f g Determination of ka, kd, and KD f->g

Caption: Workflow for SPR-based binding affinity determination.

  • PTP1B Immobilization:

    • Recombinantly express and purify human PTP1B.

    • Immobilize PTP1B onto a CM5 sensor chip via amine coupling. This involves activating the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by injection of PTP1B in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Finally, deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in parallel using the same activation/deactivation chemistry but without PTP1B immobilization to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a concentrated stock solution of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide in 100% DMSO.

    • Create a dilution series of the compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should span at least two orders of magnitude around the expected KD.

  • Binding Analysis:

    • Inject the compound dilutions over the PTP1B and reference flow cells at a constant flow rate.

    • Monitor the change in refractive index in real-time to generate sensorgrams. Each injection cycle should include an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Regenerate the sensor surface between each concentration using a low pH buffer (e.g., 10 mM glycine, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd. The KD is then calculated as kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding stoichiometry (n), the binding affinity (KA, which is the reciprocal of KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.

cluster_prep_itc Preparation cluster_itc ITC Experiment cluster_results_itc Results a_itc PTP1B Dialysis & Concentration Measurement b_itc Compound Solution Preparation in Dialysis Buffer a_itc->b_itc d_itc Load Compound into Syringe b_itc->d_itc c_itc Load PTP1B into Sample Cell e_itc Titration of Compound into PTP1B c_itc->e_itc d_itc->e_itc f_itc Heat Change Measurement e_itc->f_itc g_itc Data Analysis & Thermodynamic Profile (KA, ΔH, ΔS) f_itc->g_itc

Caption: Workflow for ITC-based thermodynamic characterization.

  • Sample Preparation:

    • Dialyze the purified PTP1B extensively against the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.

    • Accurately determine the concentration of the PTP1B solution.

    • Prepare the compound solution in the final dialysis buffer. A small amount of DMSO may be required to ensure solubility, but the final concentration should be identical in both the protein and compound solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the PTP1B solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe. The compound concentration should be 10-20 times that of the protein concentration.

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the PTP1B solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine n, KA, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Computational Prediction of Binding Mode and Affinity

In parallel with experimental approaches, computational methods can provide valuable insights into the potential binding mode and can be used to rationalize experimental findings. Molecular docking is a powerful technique for this purpose.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

cluster_prep_dock Preparation cluster_dock Docking Simulation cluster_results_dock Analysis a_dock Retrieve PTP1B Crystal Structure (PDB) b_dock Prepare Receptor (Add Hydrogens, Assign Charges) a_dock->b_dock d_dock Define Binding Site on PTP1B b_dock->d_dock c_dock Generate 3D Conformer of Compound e_dock Run Docking Algorithm (e.g., AutoDock Vina) c_dock->e_dock d_dock->e_dock f_dock Generate Docked Poses & Scoring e_dock->f_dock g_dock Analyze Binding Poses & Interactions f_dock->g_dock h_dock Estimate Binding Free Energy f_dock->h_dock

Caption: Workflow for molecular docking analysis.

  • Preparation of Receptor and Ligand:

    • Obtain a high-resolution crystal structure of human PTP1B from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a low-energy 3D conformation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide using a molecular modeling program.

  • Docking Simulation:

    • Define the binding site on PTP1B. This is typically a grid box centered on the active site or a known allosteric site.

    • Use a docking program such as AutoDock Vina to dock the ligand into the defined binding site. The program will generate a series of possible binding poses and rank them based on a scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions with the chloroacetamide moiety.

    • The docking score provides a qualitative estimate of the binding affinity.

Data Summary and Interpretation

The quantitative data obtained from SPR and ITC should be summarized for clear comparison.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Kinetics
ka (M-1s-1)DeterminedNot Determined
kd (s-1)DeterminedNot Determined
Affinity
KD (M)Calculated (kd/ka)Determined (1/KA)
Thermodynamics
ΔH (kcal/mol)Not DeterminedDetermined
ΔS (cal/mol·K)Not DeterminedDetermined
Stoichiometry
nAssumed (1:1)Determined

A strong correlation between the KD values obtained from SPR and ITC provides a high degree of confidence in the measured binding affinity. The thermodynamic data from ITC can reveal the driving forces of the binding interaction (enthalpy-driven vs. entropy-driven), which can be correlated with the specific interactions observed in the molecular docking poses.

Conclusion

This guide outlines a robust, multi-faceted strategy for determining the binding affinity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide to a representative target, PTP1B. By combining real-time kinetic analysis (SPR), thermodynamic profiling (ITC), and computational modeling (molecular docking), researchers can gain a comprehensive understanding of the binding event. This detailed characterization is a critical step in the early stages of drug discovery and development, providing the foundational data needed to guide lead optimization efforts.

References

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI. Available at: [Link]

  • New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. (2014). ResearchGate. Available at: [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Available at: [Link]

  • Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity. (2010). PubMed. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Available at: [Link]

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Exploratory

In-depth Technical Guide on the Thermodynamic Stability of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermodynamic stability of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. It is structur...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermodynamic stability of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. It is structured to deliver in-depth insights into the molecule's stability profile, from its intrinsic chemical properties to robust experimental and computational assessment methodologies.

Core Principles of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is a critical determinant of its shelf-life, efficacy, and safety. It refers to the molecule's tendency to exist in its lowest energy state under given conditions. For 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, several structural features influence its stability and predispose it to specific degradation pathways. A thorough understanding of these is paramount for developing stable formulations and reliable analytical methods.

The molecule's structure consists of a thiophene ring, an amide linkage, and a chloroacetamide group. Each of these functional groups presents potential stability liabilities that must be carefully evaluated.

Potential Degradation Pathways

The chemical structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide suggests several potential degradation pathways that could compromise its integrity.

Hydrolysis

The amide bond is susceptible to hydrolysis, a common degradation route for many pharmaceuticals.[1] This reaction can be catalyzed by either acidic or basic conditions, leading to the cleavage of the amide linkage and the formation of (3-methyl-thiophen-2-yl)methanamine and 2-chloroacetic acid.

Oxidation

The thiophene ring, an electron-rich heterocycle, is prone to oxidation.[2] Oxidizing agents or exposure to atmospheric oxygen can lead to the formation of sulfoxides or sulfones, altering the molecule's biological activity and safety profile.

Dechlorination and Nucleophilic Substitution

The chloroacetamide moiety is a key feature influencing the molecule's reactivity. Chloroacetamide herbicides are known to undergo degradation, with dechlorination being a primary initial reaction in anaerobic bacterial pathways.[3][4] This suggests that the chlorine atom can be susceptible to removal. Furthermore, the carbon atom adjacent to the chlorine is electrophilic and can be attacked by nucleophiles, leading to substitution reactions.

N/C-Dealkylation

In aerobic bacterial degradation of chloroacetamide herbicides, N/C-dealkylation is a primary initiation step.[3][4] This pathway could potentially lead to the cleavage of the bond between the nitrogen and the thiophene-methyl group.

G start Start: Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (ICH Guidelines) hplc_development->method_validation stability_samples Analyze Long-Term and Accelerated Stability Samples method_validation->stability_samples data_analysis Data Analysis and Degradation Profile stability_samples->data_analysis end End: Determine Shelf-Life data_analysis->end

Caption: Integration of computational methods for stability assessment.

Conclusion and Recommendations

The thermodynamic stability of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is influenced by the presence of the thiophene ring, amide linkage, and chloroacetamide moiety. A comprehensive stability assessment should involve a combination of experimental forced degradation studies and the development of a validated stability-indicating analytical method. Computational approaches can provide valuable insights to guide experimental design and aid in the interpretation of results.

Based on the potential degradation pathways, the following are recommended:

  • Formulation Development: Careful consideration should be given to excipients to avoid incompatibilities that could accelerate degradation. The pH of liquid formulations should be optimized to minimize hydrolysis.

  • Packaging and Storage: The compound should be protected from light and stored in well-sealed containers to prevent oxidative degradation and hydrolysis from atmospheric moisture.

  • Further Studies: Isolation and characterization of major degradation products using techniques like mass spectrometry and NMR are essential for a complete understanding of the stability profile and for safety assessment.

By implementing the strategies outlined in this guide, researchers can build a comprehensive understanding of the thermodynamic stability of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, a crucial step in its development as a safe and effective chemical entity.

References

  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 231(Pt 1), 115918.
  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Chen, S. Y. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. SciSpace.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Request PDF. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Benchchem. (n.d.).
  • ACS Publications. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters.
  • ResearchGate. (n.d.). Computational prediction of organic crystal structures and polymorphism.
  • Walsh Medical Media. (2025).
  • PharmaInfo. (n.d.).
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Benchchem. (n.d.). 3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions.
  • ResolveMass Laboratories Inc. (2026).
  • MDPI. (2024).
  • Taylor & Francis Online. (2009). Computational prediction of organic crystal structures and polymorphism.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Available Guidance and Best Practices for Conducting Forced Degrad
  • Royal Society of Chemistry. (2024). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry.
  • MDPI. (2024).
  • Apollo. (2024). Computational predictions and reactivity analyses of organic reactions.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds.
  • Sapphire Bioscience. (n.d.). 2-Chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.
  • Echemi. (n.d.). 2-Chloro-N-(3-Methyl-thiophen-2-ylMethyl)-acetaMide.
  • NextSDS. (n.d.). 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide.
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene.
  • MDPI. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals.
  • Eurofins. (n.d.). 2-Chloroacetamide.
  • SciELO Colombia. (2016). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures.
  • PubMed. (2007). 2-Chloro-N-(3-methyl-phen-yl)acetamide.

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Protocols & Analytical Methods

Method

Topic: Step-by-Step Synthesis Protocol for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

An Application Note and Synthesis Protocol Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. This co...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Synthesis Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. This compound belongs to the N-substituted acetamide class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules[1][2]. The protocol details a robust and reproducible method involving the N-acylation of (3-methyl-thiophen-2-yl)methanamine with chloroacetyl chloride. We will elaborate on the reaction mechanism, safety precautions, experimental setup, purification, and characterization of the target compound. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine, (3-methyl-thiophen-2-yl)methanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction: (3-methyl-thiophen-2-yl)methanamine + 2-Chloroacetyl chloride ---(Triethylamine, DCM)---> 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide + Triethylamine hydrochloride

(Self-generated image, chemical structures drawn for illustrative purposes)

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)QuantitySupplier
(3-methyl-thiophen-2-yl)methanamineC₆H₉NS127.21≥97%10.01.27 gSigma-Aldrich
2-Chloroacetyl chlorideC₂H₂Cl₂O112.94≥98%11.00.88 mL (1.24 g)Loba Chemie
Triethylamine (TEA)C₆H₁₅N101.19≥99%, anhydrous15.02.09 mL (1.52 g)Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%-100 mLSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M (aq)-50 mLVWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated (aq)-50 mLFisher Scientific
Brine (NaCl solution)NaCl58.44Saturated (aq)-50 mLLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Granular-~5-10 gSigma-Aldrich
Silica GelSiO₂60.0860 Å, 230-400 mesh-As neededSorbent Technologies
Ethyl AcetateC₄H₈O₂88.11ACS Grade-As neededVWR
HexanesC₆H₁₄86.18ACS Grade-As neededVWR
Equipment
  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel, F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

CRITICAL SAFETY PRECAUTIONS

Chloroacetyl chloride is highly corrosive, a potent lachrymator, and reacts violently with water.[3][4][5] All operations involving this reagent must be performed in a certified chemical fume hood.

  • Handling: Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton recommended), safety goggles, and a face shield.[5][6] Do not breathe vapors; ensure adequate ventilation.[3][7]

  • Reactivity: Chloroacetyl chloride reacts violently with water, alcohols, amines, and bases, liberating toxic and corrosive HCl gas.[4][5] Ensure all glassware is scrupulously dried before use. Store under an inert atmosphere.[4]

  • Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite. Do not use water.[3] Evacuate the area and ensure proper ventilation.

  • First Aid:

    • Inhalation: Remove to fresh air immediately. Seek urgent medical attention.[3][7]

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek urgent medical attention.[6][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[3][7]

  • Waste Disposal: Quench any residual chloroacetyl chloride carefully by slow addition to a large volume of cold isopropanol before neutralizing and disposing of it according to institutional guidelines.

Detailed Synthesis Protocol

This protocol is designed for a 10.0 mmol scale.

Reaction Setup
  • Dry all necessary glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3-methyl-thiophen-2-yl)methanamine (1.27 g, 10.0 mmol).

  • Add 80 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.

  • Add triethylamine (2.09 mL, 15.0 mmol, 1.5 eq) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.

Acylation Reaction
  • In a separate, dry 100 mL dropping funnel, prepare a solution of chloroacetyl chloride (0.88 mL, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM. A small excess of the acylating agent ensures full consumption of the starting amine.

  • Add the chloroacetyl chloride solution dropwise from the dropping funnel to the cooled, stirring amine solution over a period of 30 minutes. Maintain the internal reaction temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form almost immediately.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-3 hours.

Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting amine, the reaction mixture, and a co-spot.

  • Elute the plate using a solvent system such as 30% ethyl acetate in hexanes.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting amine has been completely consumed.

Aqueous Work-up and Extraction
  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (aq) to remove excess triethylamine and any unreacted starting amine.

    • 50 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acidic species.

    • 50 mL of saturated brine solution to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[8]

  • After each wash, allow the layers to separate fully and drain the aqueous (bottom) layer.

  • Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a solid or viscous oil.

Purification
  • The crude product can be purified using flash column chromatography on silica gel.[8]

  • Pack a column with silica gel using a slurry method with hexanes.

  • Load the crude product onto the column (dissolved in a minimal amount of DCM or adsorbed onto a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide as a purified solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the thiophene methyl group (singlet, ~2.2 ppm), the methylene protons adjacent to the nitrogen (doublet, ~4.5 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.1 ppm), the thiophene ring proton (singlet, ~6.8 ppm), and the NH proton (broad singlet, ~6.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the methyl carbon, two methylene carbons, the thiophene ring carbons, and the carbonyl carbon (~165 ppm).

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺. The molecular formula is C₈H₁₀ClNOS, with a molecular weight of 203.69 g/mol .[9]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Synthesis_Workflow Workflow for Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup_Flask Dissolve Amine & TEA in Anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Setup_Flask->Cooling Addition Dropwise Addition of Acyl Chloride Solution Cooling->Addition Start Reaction Acyl_Prep Prepare Chloroacetyl Chloride solution in Anhydrous DCM Acyl_Prep->Addition Stirring Warm to RT Stir for 2-3h Addition->Stirring Wash_HCl Wash with 1M HCl Stirring->Wash_HCl Quench & Extract Wash_Bicarb Wash with sat. NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with MgSO4 Wash_Brine->Drying Concentration Concentrate in vacuo (Rotary Evaporator) Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Yields Crude Product Analysis Characterization (NMR, MS, IR) Chromatography->Analysis

Caption: Experimental workflow from reagent preparation to final product characterization.

References

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Chem-Supply. (n.d.). Chloroacetyl Chloride - Material Safety Data Sheet (MSDS).
  • KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]

  • ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. [Link]

  • Journal of Medicinal Chemistry. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

Sources

Application

Advanced HPLC Method Development and Validation Protocol for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Target Audience: Analytical Chemists, QC Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Chemical Profiling The compound 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Chemical Profiling

The compound 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) is a highly functionalized synthetic intermediate often utilized in the development of agrochemicals and active pharmaceutical ingredients (APIs). Structurally, it features a hydrophobic thiophene ring, a polar amide bridge, and a reactive chloroalkyl terminal.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality between the molecule's physicochemical properties and its chromatographic behavior. The thiophene ring provides a strong π→π∗ transition, making it highly responsive to UV detection[1]. While the target acetamide is electronically neutral, its synthesis typically involves basic precursors (e.g., 3-methyl-2-thiophenemethanamine) and reactive electrophiles (e.g., chloroacetyl chloride). A successful analytical method must not only retain the target analyte but also selectively resolve it from these polar and basic impurities.

Table 1: Physicochemical & Chromatographic Profiling
ParameterCharacteristicChromatographic Implication
Chemical Formula C₈H₁₀ClNOS (MW: 203.7 g/mol )Moderate size; suitable for standard Reversed-Phase (RP) HPLC.
Functional Groups Thiophene, Amide, Alkyl ChlorideStrong UV chromophore; primary retention via hydrophobic partitioning.
Acid/Base Nature Neutral AmideRetention is independent of mobile phase pH; however, impurities are not.
Key Impurities 3-methyl-2-thiophenemethanamineStrongly basic; requires an acidic mobile phase modifier to prevent severe peak tailing on silica columns.

Method Development Rationale

Method development is not a random screening process; it is a thermodynamic tuning of the system. The following choices are grounded in established chromatographic theory and recent regulatory modernizations.

  • Stationary Phase Selection: We utilize a Superficially Porous Particle (SPP) C18 column (2.7 µm). SPP technology provides UHPLC-level mass transfer efficiency at standard HPLC pressures. Recent modernizations in explicitly permit the adjustment from totally porous to superficially porous particles without requiring full method revalidation, offering immense lifecycle flexibility.

  • Mobile Phase Thermodynamics: A binary gradient of Water and Acetonitrile (ACN) is selected. ACN is preferred over methanol due to its lower viscosity, which enhances mass transfer kinetics, and its lower UV cutoff, which reduces baseline noise.

  • The Role of Formic Acid: We incorporate 0.1% Formic Acid into both mobile phases. Why? Even though the target acetamide is neutral, unendcapped silanols ( −Si-OH ) on the stationary phase can ionize to −Si-O− and interact ionically with basic impurities like unreacted thiophenemethanamine. Formic acid (pH ~2.7) suppresses silanol ionization and protonates the basic impurities, forcing them to elute early in the void volume and ensuring a pristine baseline around the target peak.

  • Detector Tuning: A Photodiode Array (PDA) detector is utilized to scan from 200–400 nm, with quantitative extraction at 235 nm. This wavelength corresponds to the optimal absorbance maximum of the substituted thiophene ring, maximizing the signal-to-noise ratio[2].

Method_Development A Analyte: C8H10ClNOS Neutral, UV-Active B Stationary Phase SPP C18 Column A->B Hydrophobic interactions C Mobile Phase H2O/ACN + 0.1% FA B->C Elution strength & Silanol suppression D Detection PDA at 235 nm C->D Baseline separation E E D->E Real-time quality control

Logic flow of HPLC method development based on analyte physicochemical properties.

Optimized Chromatographic Conditions

Table 2: Instrument Parameters
ParameterOptimized Setting
Column SPP C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% Formic Acid in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Thermostatted to ensure retention time stability)
Injection Volume 5.0 µL
Detection PDA, Extract at 235 nm
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Retain highly polar impurities (e.g., hydrolyzed chloroacetic acid).
1.09010Isocratic hold to stabilize the injection plug.
6.04060Linear thermodynamic ramp to elute the target acetamide.
8.01090Aggressive column wash to remove hydrophobic dimers/byproducts.
8.19010Instantaneous return to initial conditions.
12.09010Re-equilibration (approx. 7 column volumes).

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the instrument is performing within acceptable thermodynamic and mechanical limits before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water. Degas via sonication for 10 minutes.

  • Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • SST Resolution Mixture: Spike the Working Standard with 5 µg/mL of 3-methyl-2-thiophenemethanamine (basic impurity).

Step 3: System Suitability Testing (Self-Validation)

Inject the SST Resolution Mixture in triplicate. The system is only validated for use if the following criteria are met:

  • Resolution ( Rs​ ): > 2.0 between the basic impurity and the target acetamide.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the target peak (confirms successful silanol suppression).

  • RSD of Peak Area: ≤ 1.0% across the three injections.

Method Validation Framework (ICH Q2(R2))

Once developed, the method must be formally validated according to the guidelines to ensure it is fit for its intended purpose in regulatory environments.

Validation_Workflow S1 Specificity (Peak Purity) S2 Linearity (R² > 0.999) S1->S2 S3 Precision (RSD < 2.0%) S2->S3 S4 Accuracy (98-102%) S3->S4 S5 Robustness (USP <621>) S4->S5

Sequential ICH Q2(R2) validation workflow ensuring analytical trustworthiness.

Specificity & Forced Degradation

Subject the target analyte to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60 °C for 24 hours).

  • Acceptance Criteria: The PDA peak purity angle must be less than the peak purity threshold for the acetamide peak in all stressed samples, proving that no degradation products co-elute with the main peak.

Linearity and Range

Prepare a minimum of five concentration levels ranging from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥ 0.999. The y-intercept should be 2.0% of the target response.

Precision (Repeatability)

Inject the 100 µg/mL working standard six consecutive times from the same vial.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention times must be ≤ 0.5%, and the RSD of the peak areas must be ≤ 2.0%.

Accuracy (Recovery)

Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent Application Notes. Available at:[Link]

  • ACS Omega. "Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide." American Chemical Society. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Introduction 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a member of the chloroacetamide class of compounds, which are widely utilized as building blocks in the synthesis of various heterocyclic systems and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a member of the chloroacetamide class of compounds, which are widely utilized as building blocks in the synthesis of various heterocyclic systems and pharmacologically active molecules. The presence of a substituted thiophene ring, a common scaffold in medicinal chemistry, makes this compound a valuable intermediate for drug discovery and development. Accurate structural elucidation is paramount for ensuring the purity and identity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of organic molecules.

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted NMR data derived from established principles of chemical shift theory and spectral analysis of analogous structures. The protocols and interpretations provided herein are designed to serve as a robust reference for researchers synthesizing or utilizing this compound.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide with the adopted numbering scheme for proton and carbon atoms is shown below.

Figure 1: Molecular Structure and Numbering

Caption: Structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide with atom numbering.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. These predictions are based on established substituent effects and additivity rules.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-N~6.5 - 7.0broad singlet-1HNH
H-6~7.15doublet~5.01HThiophene CH
H-5~6.85doublet~5.01HThiophene CH
H-3~4.60doublet~5.52HN-CH₂ -Thiophene
H-2~4.10singlet-2HCl-CH₂ -C=O
H-8~2.20singlet-3HThiophene-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)Assignment
C-1~166.0C =O
C-7~135.0Thiophene C -CH₃
C-4~133.0Thiophene C -CH₂
C-6~128.0Thiophene C H
C-5~125.0Thiophene C H
C-2~42.5Cl-C H₂
C-3~38.0N-C H₂
C-8~14.0C H₃

Experimental Protocols

To obtain high-quality NMR spectra, adherence to a standardized protocol is crucial. The following section details the recommended methodology for the characterization of the title compound.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-15 mg of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual solvent peak does not typically interfere with the signals of interest.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 12-15 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 200-220 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Workflow for NMR Analysis

The logical flow from sample preparation to final data interpretation is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve homogenize Homogenize Solution dissolve->homogenize h1_nmr Acquire 1H NMR Spectrum homogenize->h1_nmr c13_nmr Acquire 13C NMR Spectrum homogenize->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate 1H Spectrum calibrate->integrate For 1H only assign_c13 Assign 13C Signals (Chemical Shift) calibrate->assign_c13 assign_h1 Assign 1H Signals (Shift, Multiplicity, Integration) integrate->assign_h1 structure_confirm Confirm Molecular Structure assign_h1->structure_confirm assign_c13->structure_confirm

Sources

Application

Application Note: Utility of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2 | Formula: C₈H₁₀ClNOS) Executive Summary & Chemical Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2 | Formula: C₈H₁₀ClNOS)

Executive Summary & Chemical Profile

The landscape of targeted therapeutics has experienced a paradigm shift with the resurgence of covalent inhibitors. Historically avoided due to off-target toxicity concerns, covalent drugs now represent a highly rationalized approach to targeting "undruggable" proteins, achieving prolonged pharmacodynamics, and overcoming acquired resistance [1].

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a bifunctional small molecule that serves two critical roles in preclinical drug discovery:

  • A Covalent Warhead: The α -chloroacetamide moiety is a highly reactive, cysteine-directed electrophile that forms irreversible covalent bonds via an S_N2 mechanism [2].

  • A Versatile Synthetic Scaffold: The terminal chlorine atom acts as an excellent leaving group, allowing medicinal chemists to rapidly synthesize diverse libraries of N -alkylated acetamides via nucleophilic substitution.

This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing this compound both as a direct covalent probe and as a building block for high-throughput library generation.

Mechanistic Rationale: The S_N2 Covalent Warhead

Unlike acrylamides or vinyl sulfonamides that rely on Michael addition, chloroacetamides react with nucleophiles through a direct bimolecular nucleophilic substitution (S_N2) [3]. In the context of the human proteome, the target is almost exclusively the thiol group (-SH) of a cysteine residue.

Causality of Experimental Conditions

The intrinsic reactivity of a chloroacetamide is highly dependent on the microenvironment of the target cysteine. Under physiological conditions (pH 7.4), the typical pKa of a free cysteine thiol is ~8.3. However, cysteines located in specific protein binding pockets often have perturbed, lowered pKa values due to adjacent basic residues (e.g., histidine or arginine) [4].

To successfully assay 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, the experimental pH must be strictly controlled between 7.5 and 8.0. This ensures a sufficient fraction of the cysteine exists as the highly nucleophilic thiolate anion (-S⁻) , which attacks the α -carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether linkage.

G Target Target Protein (Cys-SH) Thiolate Thiolate Formation (pH 7.5-8.0) Target->Thiolate Ligand Chloroacetamide Ligand SN2 S_N2 Reaction (HCl leaving) Ligand->SN2 Thiolate->SN2 Adduct Covalent Adduct (Irreversible) SN2->Adduct MS LC-MS Validation Adduct->MS

Caption: Workflow and mechanism of cysteine-targeted covalent inhibition via S_N2 substitution.

Quantitative Comparison of Covalent Warheads

When designing a covalent fragment screen, selecting the correct warhead is a balance between intrinsic reactivity and target selectivity. Table 1 summarizes how chloroacetamides compare to other common electrophiles [1, 3].

Table 1: Kinetic and Mechanistic Comparison of Covalent Warheads

Warhead TypeReaction MechanismPrimary TargetIntrinsic ReactivityReversibility
Chloroacetamide S_N2 Substitution Cysteine (Thiolate) High Irreversible
AcrylamideMichael AdditionCysteine (Thiolate)ModerateIrreversible
Vinyl SulfonamideMichael AdditionCysteine (Thiolate)Low-ModerateIrreversible
CyanamidePinner-type AdditionCysteine (Thiolate)ModerateReversible

Protocol A: Intact Protein LC-MS Assay for Covalent Modification

To validate 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide as a covalent binder for a target protein (e.g., a kinase or transcription factor containing a reactive cysteine), Intact Protein Mass Spectrometry is the gold standard [2].

Objective: Detect the mass shift corresponding to the covalent addition of the ligand minus the displaced chloride (-HCl). Theoretical Mass Shift = Molecular Weight of Ligand (203.69 Da) - HCl (36.46 Da) = +167.23 Da.

Materials Required
  • Recombinant target protein (purified, >90%).

  • 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Note: Avoid Tris or DTT, as primary amines and thiols will directly quench the chloroacetamide warhead).

  • Quench Solution: 1% Formic Acid in LC-MS grade water.

Step-by-Step Methodology
  • Protein Preparation: Dilute the recombinant protein to a final concentration of 10 µM in the Assay Buffer.

  • Ligand Incubation: Add the ligand to a final concentration of 100 µM (10-fold molar excess). Ensure the final DMSO concentration does not exceed 2% to prevent protein denaturation.

  • Reaction Kinetics: Incubate the mixture at 25°C. Extract 20 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).

    • Causality Note: Time-course tracking is essential to calculate the pseudo-first-order rate constant ( kobs​ ) and determine if the binding is specific or non-specific.

  • Quenching: Immediately add 20 µL of the Quench Solution to each aliquot. The drop in pH (< 3.0) protonates the cysteine thiolate back to a thiol, instantly halting the S_N2 reaction.

  • LC-MS Analysis: Inject the quenched samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using maximum entropy algorithms.

Protocol B: Parallel Synthesis of N-Alkylated Acetamide Libraries

Beyond its use as a direct warhead, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a highly valuable synthetic intermediate. The α -chloro group can be readily displaced by various primary and secondary amines (e.g., piperazines, morpholines) to generate libraries of non-covalent, target-specific ligands.

G Core 2-Chloro-N-(3-methyl-thiophen- 2-ylmethyl)-acetamide Base DIPEA / DMF (Acid Scavenger) Core->Base Amines Diverse Amines (1° or 2°) Amines->Base Heat 60°C Incubation (S_N2 Displacement) Base->Heat Library N-alkylated Acetamide Library Heat->Library Screen High-Throughput Screening Library->Screen

Caption: Parallel synthesis workflow for generating N-alkylated acetamide libraries.

Causality of Reagent Selection

In this S_N2 displacement, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the HCl will protonate the incoming nucleophilic amine, rendering it inactive and halting the reaction. Therefore, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is strictly required to scavenge the acid without participating in the reaction itself.

Step-by-Step Methodology (96-Well Format)
  • Preparation of Core Scaffold: Prepare a 0.2 M solution of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide in anhydrous N,N-Dimethylformamide (DMF). Dispense 100 µL (20 µmol) into each well of a 96-well deep-well plate.

  • Amine Addition: Add 120 µL (24 µmol, 1.2 eq) of a diverse array of primary/secondary amines (0.2 M in DMF) to the respective wells.

  • Base Addition: Add 10 µL of neat DIPEA (~57 µmol, >2.5 eq) to every well to ensure complete acid scavenging.

  • Reaction: Seal the plate with a chemically resistant mat and heat at 60°C for 12 hours on a shaking incubator.

  • Workup & Purification: Evaporate the DMF using a centrifugal evaporator (SpeedVac). Re-dissolve the crude mixtures in DMSO and purify via high-throughput Preparative HPLC-MS to isolate the final N -alkylated acetamide derivatives.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Molecules (MDPI)
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction RSC Medicinal Chemistry
  • BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity Journal of Chemical Inform
  • Structural basis for NONO specific modification by the α-chloroacetamide compound (R)-SKBG-1 bioRxiv
Method

Application Notes and Protocols for Catalytic Coupling Reactions Involving 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Introduction: The Significance of a Versatile Thiophene Building Block In the landscape of medicinal chemistry and drug discovery, thiophene-containing molecules represent a privileged scaffold due to their wide range of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Versatile Thiophene Building Block

In the landscape of medicinal chemistry and drug discovery, thiophene-containing molecules represent a privileged scaffold due to their wide range of pharmacological activities.[1][2][3] The structural versatility of the thiophene ring allows for extensive chemical modifications to fine-tune biological activity and pharmacokinetic properties.[1] 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a key building block, poised for diversification through various catalytic cross-coupling reactions. The presence of a reactive C-Cl bond on the acetamide moiety provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, opening avenues to novel chemical entities with potential therapeutic applications.

This comprehensive guide provides detailed application notes and adaptable protocols for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide as a versatile precursor. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices.

Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

The target compound can be readily synthesized in a two-step process starting from the commercially available 3-methylthiophene. The first step involves the synthesis of the key intermediate, (3-methylthiophen-2-yl)methanamine, followed by its reaction with chloroacetyl chloride.

Step 1: Synthesis of (3-methylthiophen-2-yl)methanamine

While the direct synthesis of (3-methylthiophen-2-yl)methanamine is not extensively documented in readily available literature, it can be achieved through established synthetic transformations. A plausible route involves the chloromethylation of 3-methylthiophene followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or Gabriel synthesis).

Step 2: Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

This step involves the acylation of (3-methylthiophen-2-yl)methanamine with chloroacetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
  • To a stirred solution of (3-methylthiophen-2-yl)methanamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Palladium-Catalyzed Cross-Coupling Reactions

The activated C-Cl bond in 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Formation of α-Aryl Acetamides

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our target molecule, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the α-position of the acetamide. A robust method for the α-arylation of 2-chloroacetamides has been developed, which avoids the use of strong bases and tolerates a variety of functional groups through the use of organotrifluoroborate salts.[4]

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the chloroacetamide to a Pd(0) species, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl R-Pd(II)(Cl)L2 R-Pd(II)(Cl)L2 Oxidative Addition->R-Pd(II)(Cl)L2 Transmetalation Transmetalation R-Pd(II)(Cl)L2->Transmetalation Ar-B(OH)2 / Base R-Pd(II)(Ar)L2 R-Pd(II)(Ar)L2 Transmetalation->R-Pd(II)(Ar)L2 Reductive Elimination Reductive Elimination R-Pd(II)(Ar)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-Ar

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the work of Molander et al. for the α-arylation of 2-chloroacetamides.[4]

  • In a dry Schlenk tube, combine 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium precatalyst such as Pd(OAc)₂ (2 mol%) or a more advanced catalyst like XPhos-Pd-G2 (2 mol%), and a suitable ligand like XPhos (4 mol%) if a simple palladium salt is used.

  • Add a base, for example, K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

ParameterRecommended Conditions
Catalyst Pd(OAc)₂, XPhos-Pd-G2
Ligand XPhos, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110 °C
Boron Reagent Arylboronic acid, Aryltrifluoroborate salt

Table 1: Recommended conditions for the Suzuki-Miyaura coupling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Heck Reaction: Vinylation of the Acetamide

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] This reaction can be employed to introduce vinyl groups at the α-position of the acetamide, providing access to a variety of unsaturated derivatives.

Reaction Mechanism: The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the chloroacetamide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[8]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl R-Pd(II)(Cl)L2 R-Pd(II)(Cl)L2 Oxidative Addition->R-Pd(II)(Cl)L2 Migratory Insertion Migratory Insertion R-Pd(II)(Cl)L2->Migratory Insertion Alkene Intermediate Intermediate Migratory Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination [HPd(II)(Cl)L2] [HPd(II)(Cl)L2] Beta-Hydride Elimination->[HPd(II)(Cl)L2] Product [HPd(II)(Cl)L2]->Pd(0)L2 Base

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction
  • To a sealable reaction vessel, add 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (1.0 eq), the alkene (1.2-1.5 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a more specialized ligand if required, 4-10 mol%).

  • Add a base, typically an amine base like triethylamine (Et₃N) or a carbonate base like K₂CO₃ (1.5-2.0 eq).

  • Add an anhydrous solvent such as DMF, NMP, or acetonitrile.

  • Seal the vessel and heat the mixture to 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

ParameterRecommended Conditions
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, Buchwald ligands
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile, Toluene
Temperature 80-140 °C

Table 2: Recommended conditions for the Heck reaction with 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Buchwald-Hartwig Amination: Synthesis of α-Amino Acetamides

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9] This reaction would allow for the introduction of a primary or secondary amine at the α-position of the acetamide, leading to the synthesis of α-amino acid derivatives, which are important pharmacophores.

Reaction Mechanism: The catalytic cycle typically involves oxidative addition of the chloroacetamide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl R-Pd(II)(Cl)L2 R-Pd(II)(Cl)L2 Oxidative Addition->R-Pd(II)(Cl)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation R-Pd(II)(Cl)L2->Amine Coordination & Deprotonation R'2NH / Base R-Pd(II)(NR'2)L2 R-Pd(II)(NR'2)L2 Amine Coordination & Deprotonation->R-Pd(II)(NR'2)L2 Reductive Elimination Reductive Elimination R-Pd(II)(NR'2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-NR'2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable Buchwald ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Add 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous solvent like toluene or 1,4-dioxane.

  • Heat the reaction mixture, typically between 80-120 °C, until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BrettPhos
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-120 °C

Table 3: Recommended conditions for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of α-Alkynyl Acetamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[10] This reaction is valuable for introducing an alkyne functionality, a versatile group for further transformations such as click chemistry.

Reaction Mechanism: The Sonogashira reaction typically involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the chloroacetamide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species and reductive elimination. The copper cycle involves the formation of the copper(I)-acetylide from the terminal alkyne, copper(I) salt, and a base. Copper-free versions of this reaction are also well-established.[11]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-Cl R-Pd(II)(Cl)L2 R-Pd(II)(Cl)L2 Oxidative_Addition->R-Pd(II)(Cl)L2 Transmetalation Transmetalation R-Pd(II)(Cl)L2->Transmetalation Cu-C≡C-R' R-Pd(II)(C≡C-R')L2 R-Pd(II)(C≡C-R')L2 Transmetalation->R-Pd(II)(C≡C-R')L2 Reductive_Elimination Reductive_Elimination R-Pd(II)(C≡C-R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡C-R' Cu(I)X Cu(I)X Acetylide_Formation Acetylide_Formation Cu(I)X->Acetylide_Formation H-C≡C-R' / Base Cu-C≡C-R' Cu-C≡C-R' Acetylide_Formation->Cu-C≡C-R'

Sources

Application

Application Note: Synthesis of Fused Thiophene Heterocycles via Intramolecular Cyclization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Abstract Thiophene and its fused derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This application note provides a comprehensive guide for the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene and its fused derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This application note provides a comprehensive guide for the synthesis of advanced thiophene derivatives utilizing 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide as a versatile starting material. We present a detailed protocol for an intramolecular cyclization reaction, a robust method for constructing fused heterocyclic systems such as thieno[2,3-c]pyridines. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to provide researchers with a self-validating and reliable synthetic protocol.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring is a privileged pharmacophore due to its unique electronic properties and ability to mimic a benzene ring in biological systems while offering distinct metabolic profiles.[3][4] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2][5][6] Fused heterocycles, where the thiophene ring is annulated with another ring system, are of particular interest as they create rigid, three-dimensional structures that can effectively interact with biological targets.[6][7]

The starting material, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, is an ideal precursor for building such complex molecules. The chloroacetyl group provides a reactive electrophilic site, while the thiophene ring itself can act as a nucleophile in intramolecular electrophilic substitution reactions, paving the way for cyclization. This note focuses on a well-established strategy: the acid-catalyzed intramolecular cyclization to form a 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-one derivative, a core structure in various biologically active compounds.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The primary transformation detailed in this guide is the intramolecular cyclization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide to yield 6-methyl-2,3-dihydro-7H-thieno[2,3-c]pyridin-7-one. This reaction proceeds via an N-acyliminium ion intermediate, followed by an intramolecular Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds and constructing cyclic systems.

Proposed Reaction Mechanism

The reaction is typically catalyzed by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The mechanism involves the following key steps:

  • Activation: The carbonyl oxygen of the acetamide is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • N-Acyliminium Ion Formation: The activated intermediate facilitates the formation of a highly reactive N-acyliminium ion.

  • Intramolecular Cyclization: The electron-rich C3 position of the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This is the key ring-closing step.

  • Aromatization/Tautomerization: A subsequent deprotonation and tautomerization lead to the formation of the stable, fused bicyclic product.

Diagram 1: Proposed Reaction Mechanism

A visual representation of the intramolecular cyclization process.

G start 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide activated Protonated Acetamide Intermediate start->activated Protonation iminium N-Acyliminium Ion activated->iminium Dehydration cyclized Cyclized Intermediate (Sigma Complex) iminium->cyclized Intramolecular Electrophilic Attack product 6-Methyl-2,3-dihydro-7H-thieno[2,3-c]pyridin-7-one cyclized->product Deprotonation & Tautomerization catalyst Acid Catalyst (e.g., PPA) catalyst->start h_plus H+ h2o - H₂O deprotonation - H+

Caption: Mechanism of Acid-Catalyzed Intramolecular Cyclization.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-methyl-2,3-dihydro-7H-thieno[2,3-c]pyridin-7-one.

Materials and Reagents
ReagentGradeSupplierNotes
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide≥97% PurityCommercialStarting Material.[8][9][10]
Polyphosphoric Acid (PPA)Reagent GradeCommercialCatalyst and solvent.
Dichloromethane (DCM)HPLC GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house Prep.For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, PowderCommercialFor drying organic phase.
Ethyl AcetateHPLC GradeCommercialFor chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): PPA is corrosive and a strong dehydrating agent. Handle with extreme care. It reacts exothermically with water.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (2.18 g, 10 mmol).

    • Carefully add polyphosphoric acid (approx. 20 mL) to the flask. The PPA acts as both the catalyst and the reaction solvent. Rationale: PPA is a viscous medium that allows for efficient heating and provides the necessary acidic environment to promote the formation of the N-acyliminium ion.

  • Reaction Execution:

    • Begin stirring the mixture to ensure homogeneity. The mixture will be viscous.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed over time, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Neutralization:

    • After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a 500 mL beaker with vigorous stirring. This step should be done in the fume hood as it can be exothermic. Rationale: Quenching with ice water hydrolyzes the PPA and precipitates the organic product.

    • The acidic aqueous mixture is then carefully neutralized by the slow, portion-wise addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL). Rationale: DCM is a dense, water-immiscible solvent that is effective at extracting a wide range of organic compounds.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) for about 15 minutes.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or a viscous oil.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is recommended to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 6-methyl-2,3-dihydro-7H-thieno[2,3-c]pyridin-7-one.

Diagram 2: Experimental Workflow

A flowchart visualizing the synthesis and purification process.

G start 1. Mix Reactant & PPA heat 2. Heat at 80-90°C (4-6h) start->heat tlc Monitor by TLC heat->tlc quench 3. Quench on Ice Water heat->quench Complete tlc->heat Incomplete? neutralize 4. Neutralize with NaHCO₃ quench->neutralize extract 5. Extract with DCM neutralize->extract dry 6. Dry & Evaporate extract->dry purify 7. Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the Synthesis of the Thienopyridinone Derivative.

Expected Results and Characterization

The successful synthesis will yield 6-methyl-2,3-dihydro-7H-thieno[2,3-c]pyridin-7-one as a solid, typically off-white to pale yellow. The expected yield after purification is in the range of 60-75%.

Characterization Data
Analysis TechniqueExpected Results
¹H NMR (CDCl₃)Signals corresponding to the methyl group on the thiophene ring, the two methylene groups of the newly formed ring, and the aromatic proton on the thiophene ring.
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon, sp² carbons of the thiophene ring, sp³ carbons of the methylene groups, and the methyl carbon.
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ ion for the product (C₉H₉NOS).
FT-IR (KBr)Characteristic absorption bands for the N-H stretch (if tautomer exists), C=O stretch (amide), and C-S stretch of the thiophene ring.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of a thieno[2,3-c]pyridin-7-one derivative from 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. The intramolecular cyclization strategy presented is a powerful tool for accessing complex, fused heterocyclic systems that are of high value in drug discovery and materials science. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently synthesize this and related thiophene derivatives for further investigation.

References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate.
  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia MDPI.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022, February 17). MDPI.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed.
  • 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide. (n.d.). NextSDS.
  • 2-Chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide. (n.d.). Sapphire Bioscience.
  • 2-chloro-N-methyl-N-[(3-methylthien-2-yl)methyl]acetamide. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility encountered with 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide and structurally similar compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Q1: Why is 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide expected to have low water solubility?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It is a classic example of a molecule where lipophilic (water-fearing) characteristics dominate over hydrophilic (water-loving) ones.

  • Thiophene Ring: The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing sulfur. Thiophene itself is known to be insoluble in water and soluble in organic solvents.[1][2]

  • Lipophilic Substituents: The presence of a methyl group (-CH₃) on the thiophene ring and a chloro (-Cl) atom on the acetamide side-chain further increases the molecule's lipophilicity and molecular weight, contributing to its low affinity for polar solvents like water.

  • Acetamide Moiety: While simple, small amides like acetamide are very soluble in water, the large, nonpolar thiophen-ylmethyl group attached to the amide nitrogen negates the potential for significant hydrogen bonding with water that would typically aid dissolution.[3][4][5]

Q2: What is the difference between improving dissolution rate and increasing thermodynamic solubility?

A2: This is a critical distinction in formulation science.

  • Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium to form a saturated solution. It is a fixed physical property at a given temperature and pressure.

  • Dissolution Rate is the speed at which the compound dissolves in the solvent.

Techniques like particle size reduction (micronization) primarily increase the dissolution rate by increasing the surface area available for solvation.[6] However, they do not change the ultimate thermodynamic solubility. Methods using co-solvents, pH adjustment, or complexing agents can increase the apparent thermodynamic solubility.

Q3: What are the essential first steps before attempting complex solubilization methods?

A3: Before employing advanced techniques, perform these preliminary checks:

  • Purity Check: Ensure the compound is of high purity. Impurities can significantly impact solubility characteristics.

  • Visual Inspection: Examine the solid material. A crystalline solid (often described as "brick dust") is typically more difficult to dissolve than an amorphous one due to the high lattice energy that must be overcome.

  • Simple Solvent Test: Attempt to dissolve a small, known quantity of the compound in your primary aqueous medium (e.g., water, PBS) at the target concentration. Observe for any visible particulates or cloudiness. This establishes a baseline and confirms that a solubility enhancement strategy is necessary.

Section 2: Troubleshooting Workflow - A Strategic Approach to Solubilization

The choice of a solubilization method depends heavily on the experimental context, such as the required final concentration and the tolerance of the biological system (e.g., cell culture, animal model) to excipients. The following decision tree provides a logical workflow for selecting an appropriate strategy.

G start Define Experimental Needs: - Target Concentration? - System Tolerance (in vitro/in vivo)? check_organic Is a small % of organic solvent (e.g., <1% DMSO) tolerated by the assay? start->check_organic cosolvent Use Co-solvent System end_cosolvent SUCCESS: Prepare concentrated stock in 100% co-solvent and dilute into aqueous media. cosolvent->end_cosolvent ph_adjust Attempt pH Adjustment end_fail FAIL: Re-evaluate concentration or consider advanced formulation (e.g., solid dispersion). ph_adjust->end_fail Likely Ineffective surfactant Use Surfactants surfactant->end_cosolvent Proceed with Protocol 3.3 cyclodextrin Use Cyclodextrins cyclodextrin->end_cosolvent Proceed with Protocol 3.4 check_organic->cosolvent Yes check_ionizable Does the molecule have an ionizable group (pKa 3-10)? (Unlikely for this compound) check_organic->check_ionizable No check_ionizable->ph_adjust Yes check_excipient Are non-ionic surfactants or cyclodextrins tolerated? check_ionizable->check_excipient No check_excipient->surfactant Yes (Surfactant) check_excipient->cyclodextrin Yes (Cyclodextrin) check_excipient->end_fail No

Fig 1. Decision workflow for selecting a solubilization strategy.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common laboratory-scale solubilization techniques. Always start by preparing a high-concentration stock solution that can be diluted to the final working concentration.

Protocol 3.1: Solubilization Using a Co-solvent System

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[7] Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent.[7]

Materials:

  • 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (water bath)

  • Target aqueous medium (e.g., PBS, cell culture media)

Procedure:

  • Accurately weigh the required amount of the compound to make a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Add the DMSO to the solid compound.

  • Vortex vigorously for 1-2 minutes.

  • If solids persist, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect to ensure a clear, fully dissolved stock solution is formed. Store this stock appropriately (typically at -20°C or -80°C).

  • For the working solution, perform a serial dilution of the DMSO stock into your aqueous medium. Crucially, add the stock solution to the aqueous medium (not the other way around) while vortexing to minimize precipitation.

  • Validation: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and tolerated by your biological system. Run a vehicle control (aqueous medium with the same final DMSO concentration) in parallel.

Protocol 3.2: Solubilization Using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, allowing them to be dispersed in an aqueous medium.[6][7]

Materials:

  • Compound stock solution (prepared in a minimal amount of a volatile organic solvent like ethanol or acetone)

  • Surfactant (e.g., Tween® 80, Kolliphor® EL)

  • Aqueous medium

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolve the compound in a small amount of a volatile organic solvent.

  • In a separate container, prepare a solution of the surfactant in the aqueous medium (e.g., 1-10% w/v).

  • Add the drug solution to the surfactant solution with stirring.

  • Remove the volatile organic solvent using a rotary evaporator or a gentle stream of nitrogen.

  • The resulting solution should be a clear or slightly opalescent micellar solution.

  • Validation: Filter the solution through a 0.22 µm filter to remove any undissolved precipitate before use. As with co-solvents, ensure the final surfactant concentration is tolerated by your experimental system and run a vehicle control.

Protocol 3.3: Solubilization Using Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding the "guest" molecule from water and increasing its apparent solubility.[6]

G cluster_0 1. Free Molecules cluster_1 2. Complex Formation Compound Hydrophobic Compound Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound_in_CD Compound

Sources

Optimization

Preventing degradation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide during long-term storage

Technical Support Center: Preventing Degradation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Welcome to the Technical Support Center. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a highly versatile c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Welcome to the Technical Support Center. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a highly versatile compound, but it features two inherently reactive moieties: a chloroacetamide group (a potent electrophile) and a substituted thiophene ring (an electron-rich aromatic system). While these features make it valuable for covalent ligand discovery, they also render the molecule susceptible to multiple degradation pathways during long-term storage.

This guide provides a causal understanding of these degradation mechanisms and establishes self-validating protocols to ensure the scientific integrity of your assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound solution has turned yellow/brown after several months in the fridge. What is the chemical cause, and is it still usable? A1: This discoloration is a classic indicator of thiophene ring oxidation and subsequent polymerization[1]. The sulfur atom in the thiophene ring is highly susceptible to atmospheric oxygen, forming reactive thiophene-S-oxides (sulfoxides) and S,S-dioxides (sulfones)[2]. These oxidized intermediates are unstable and can undergo Diels-Alder-type dimerizations or radical-mediated polymerization, particularly when exposed to ambient light[2]. Actionable Advice: Do not use discolored solutions for sensitive biological assays. Polymeric byproducts or reactive S-oxides can cause off-target toxicity or covalent binding to unintended proteins[1]. Always store the compound under an inert atmosphere[3].

Q2: LC-MS analysis of my stored stock shows a new peak with a mass shift of approximately -18 Da. What degradation pathway does this represent? A2: A mass shift of ~ -18 Da (specifically -17.97 Da) corresponds to the hydrolysis of the primary alkyl chloride. The chloroacetamide moiety is inherently susceptible to nucleophilic attack by water[4]. The substitution of the chlorine atom (34.97 Da) with a hydroxyl group (17.00 Da) results in this mass decrease. This reaction is heavily catalyzed by both acidic and basic pH extremes[4]. Actionable Advice: Ensure that your compound is reconstituted in strictly anhydrous solvents (e.g., dry DMSO or DMF) and avoid storing aqueous stock solutions for extended periods.

Q3: Why must I use amber vials? Isn't temperature control enough? A3: Temperature control only slows down thermal degradation. Both the chloroacetamide group and the thiophene ring are mildly light-sensitive[5]. UV and visible light can induce the formation of singlet oxygen, which rapidly attacks the thiophene ring[3]. Furthermore, photolysis of the carbon-chlorine bond can generate radical species that initiate complex degradation cascades[5]. Amber vials block the critical UV/low-wavelength visible light required to overcome the activation energy of these photochemical reactions.

Section 2: Quantitative Stability & Degradation Matrix

To facilitate risk assessment, the following table summarizes the primary degradation pathways, their environmental triggers, and the resulting mass changes observable via LC-MS.

Degradation PathwaySusceptible MoietyEnvironmental TriggerPreventive MeasureLC-MS Mass Shift
Hydrolysis (Dehalogenation) ChloroacetamideMoisture, pH extremesAnhydrous solvents, neutral pH-18 Da (Cl → OH)
Hydrolysis (Amide Cleavage) Amide BondStrong acid/base, prolonged aqueous exposureAvoid aqueous storageFragmentation (Amine + Chloroacetic acid)
Oxidation Thiophene RingAtmospheric Oxygen ( O2​ )Argon/Nitrogen purging+16 Da (S-oxide) or +32 Da (S,S-dioxide)
Photodegradation Thiophene / C-Cl bondUV / Visible LightAmber glass vialsVariable (Polymerization/Radicals)

Section 3: Visualizing the Degradation Logic

Degradation Compound 2-Chloro-N-(3-methyl-thiophen- 2-ylmethyl)-acetamide Hydrolysis Moisture / pH Extremes (Hydrolysis) Compound->Hydrolysis Oxidation Oxygen / Air (Oxidation) Compound->Oxidation Photolysis UV / Visible Light (Photodegradation) Compound->Photolysis Deg_Hyd1 Cl Displacement (-18 Da) Hydrolysis->Deg_Hyd1 Deg_Hyd2 Amide Cleavage (Fragmentation) Hydrolysis->Deg_Hyd2 Deg_Ox Thiophene-S-oxide (+16 Da) Oxidation->Deg_Ox Deg_Photo Radical Formation & Polymerization Photolysis->Deg_Photo

Mechanistic degradation pathways of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Section 4: Self-Validating Storage Protocol

To ensure the integrity of your compound, we recommend a self-validating workflow. A system is "self-validating" when the failure of one protective layer is caught by the next, and empirical QC steps are embedded before critical use.

Step-by-Step Methodology: Optimal Aliquoting and Long-Term Storage

  • Solvent Preparation (The Foundation): Use only high-purity, anhydrous solvents (e.g., DMSO with <0.005% water). Causality: Eliminating water at the source prevents the -18 Da dehalogenation pathway[4].

  • Aliquoting (Minimizing Freeze-Thaw): Dissolve the bulk powder and immediately divide it into single-use aliquots (e.g., 10-50 µL) in amber glass vials. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Single-use aliquots isolate the risk[5].

  • Inert Gas Purging (The Chemical Shield): Using a Schlenk line or a gentle stream of high-purity Argon or Nitrogen, purge the headspace of each vial for 5-10 seconds before sealing. Causality: Argon is heavier than air and displaces O2​ , directly preventing the +16 Da thiophene oxidation pathway[3].

  • Sealing with PTFE-Lined Caps: Cap the vials tightly using PTFE (Teflon)-lined caps. Causality: Standard silicone or rubber septa are permeable to oxygen over time. PTFE provides a rigorous, impermeable barrier to both moisture and air.

  • Storage (-80°C with Desiccant): Place the sealed vials in a secondary container (like a sealed desiccator box) containing indicating silica gel, and store at -80°C. Causality: -80°C arrests kinetic degradation, while the secondary desiccant acts as a fail-safe against ambient humidity infiltrating the freezer.

  • Pre-Assay Validation (The Self-Check): Before a critical high-throughput screen or animal study, run a rapid LC-MS on one aliquot. Verify the presence of the parent mass and the strict absence of +16 Da (oxidation) and -18 Da (hydrolysis) peaks.

Workflow Step1 1. Dissolve in Anhydrous Solvent Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge Headspace with Argon Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -80°C with Desiccant Step4->Step5

Step-by-step optimal long-term storage workflow for sensitive thiophene-acetamides.

References

  • MDPI. "Preparation and Photochemistry of Thiophene-S-oxides." MDPI. [Link]

  • ACS Publications. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 1[1] .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 1[1] . Synthesized via the acylation of (3-methylthiophen-2-yl)methanamine with chloroacetyl chloride, this intermediate is prone to specific impurity profiles that can disrupt downstream drug development assays.

This document provides self-validating protocols and troubleshooting steps to achieve >99.5% purity by addressing the root chemical causes of contamination.

Impurity Profiling: The Causality of Contamination

Before executing a purification workflow, it is critical to understand the chemical nature of the impurities generated during the reaction.

  • Impurity A (Unreacted Amine): (3-methylthiophen-2-yl)methanamine. Basic and highly polar. Remains if the acylation does not reach 100% conversion.

  • Impurity B (Acidic Byproduct): Chloroacetic acid. Formed via the hydrolysis of unreacted chloroacetyl chloride during aqueous workup. Highly polar and acidic.

  • Impurity C (Over-acylation): N,N-bis(chloroacetyl)-(3-methylthiophen-2-yl)methanamine. A neutral, lipophilic byproduct formed when the secondary amide product is erroneously deprotonated and reacts with a second equivalent of chloroacetyl chloride.

  • Impurity D (Hydrolysis Product): 2-Hydroxy-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. Formed if the aliphatic chloride undergoes nucleophilic substitution (hydrolysis) during prolonged exposure to basic workup conditions. Polar and neutral.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities A-D) LLE Liquid-Liquid Extraction (1M HCl & Sat. NaHCO3) Crude->LLE AqLayer Aqueous Waste (Impurities A & B) LLE->AqLayer Aqueous Phase OrgLayer Organic Phase (Product + Impurities C & D) LLE->OrgLayer Organic Phase Recryst Hot Recrystallization (EtOAc/Hexanes) OrgLayer->Recryst PureSolid Crystalline Product (>98% Purity) Recryst->PureSolid Crystallization MotherLiq Mother Liquor (Enriched in C & D) Recryst->MotherLiq Filtrate Flash Flash Chromatography (Silica Gel) MotherLiq->Flash Recovery UltraPure Ultra-Pure Product (>99.5% Purity) Flash->UltraPure Target Fractions

Purification workflow for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Troubleshooting Guides & FAQs

Q1: My crude NMR shows significant amounts of unreacted amine (Impurity A) and chloroacetic acid (Impurity B). How do I remove them efficiently before chromatography? A: Rely on liquid-liquid extraction (LLE) exploiting the ionizable nature of these impurities. Wash the organic phase sequentially with 1M HCl to protonate and extract the unreacted amine into the aqueous layer, followed by saturated aqueous NaHCO3 to deprotonate and extract chloroacetic acid. The causality here is simple: converting neutral impurities into water-soluble salts drastically shifts their partition coefficient into the aqueous phase, leaving the neutral target product in the organic layer.

Q2: Following LLE, my product is a slightly yellow solid containing trace over-acylated product (Impurity C). How can I achieve >99% purity without running a column? A: Chloroacetamide derivatives are highly crystalline. Recrystallization is the most scalable approach. Dissolve the crude solid in a minimum volume of hot Ethyl Acetate, perform a "hot filtration" to remove insoluble particulates 2[2] , and slowly add Hexanes until the solution becomes slightly cloudy. As the solution cools, the reforming crystal lattice will systematically exclude the structurally dissimilar by-products 3[3] . Impurity C remains soluble in the mother liquor.

Q3: Recrystallization failed to remove the hydroxy-acetamide derivative (Impurity D). What is the optimized flash chromatography method? A: Impurity D is a neutral, polar compound that easily co-crystallizes with the target molecule due to extensive intermolecular hydrogen bonding. Flash column chromatography on silica gel is required to break these interactions. Because the target molecule is a moderately polar amide, a gradient elution starting from 10% Ethyl Acetate in Hexanes to 40% Ethyl Acetate in Hexanes is optimal 4[4] . Impurity C (lipophilic) will elute first, followed by the target product, and finally Impurity D (highly polar).

Quantitative Data: Purification Metrics

Impurity ProfileChemical NaturePrimary Removal TechniqueOptimal Solvent SystemExpected Recovery
Impurity A: Unreacted AmineBasic, PolarLiquid-Liquid Extraction1M HCl (aq) / DCMN/A (Waste)
Impurity B: Chloroacetic acidAcidic, PolarLiquid-Liquid ExtractionSat. NaHCO3 (aq) / DCMN/A (Waste)
Impurity C: Bis-acylated byproductNeutral, LipophilicRecrystallizationEtOAc / Hexanes>85% (Product)
Impurity D: Hydroxy-acetamideNeutral, PolarFlash Chromatography10-40% EtOAc / Hexanes>90% (Product)

Self-Validating Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of theoretical yield.

  • Acid Wash: Wash the organic layer with 1M HCl (3 x 5 mL/g) to remove Impurity A.

    • Self-Validation Step: Check the pH of the final aqueous wash using indicator paper; it must remain strongly acidic (pH < 2) to ensure all amine is protonated.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 mL/g) to remove Impurity B.

    • Self-Validation Step: Observe the biphasic mixture closely. The cessation of CO2 gas evolution indicates that all acidic byproducts have been neutralized.

  • Drying: Wash with brine (1 x 5 mL/g), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Hot Filtration & Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate until the solid just dissolves 3[3] .

  • Hot Filtration: If colored impurities or insoluble particulates are present, add activated charcoal (1% w/w), boil gently for 2 minutes, and perform a hot filtration through a pre-warmed Büchner funnel to prevent premature crystallization 2[2] .

  • Anti-Solvent Addition: To the hot filtrate, add warm Hexanes dropwise while swirling until the solution turns faintly turbid.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

    • Self-Validation Step: Analyze the melting point of the dried crystals. A sharp melting point (range < 2°C) confirms the exclusion of Impurity C.

Protocol 3: Flash Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in Hexanes and pack the column uniformly. Ensure the column is perfectly vertical to avoid channeling, which destroys separation resolution 4[4] .

  • Sample Loading: Dry-load the concentrated mother liquor (or crude residue if Impurity D is high) onto a small amount of silica gel, evaporate the solvent, and apply the dry powder evenly to the top of the column bed.

  • Gradient Elution: Elute using a gradient: 10% EtOAc/Hexanes (2 column volumes), 20% EtOAc/Hexanes (3 CVs), and finally 40% EtOAc/Hexanes until the product completely elutes 5[5] .

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Combine fractions containing the pure product and concentrate.

    • Self-Validation Step: The combined fractions should show a single, distinct spot on TLC at an Rf of ~0.35 (using a 30% EtOAc/Hexanes mobile phase).

References

  • Echemi. "2-Chloro-N-(3-Methyl-thiophen-2-ylMethyl)-acetaMide."
  • City University of New York (CUNY).
  • Kyoto University.
  • Benchchem.
  • MDPI. "Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction."

Sources

Optimization

Technical Support Center: Optimizing 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Synthesis

Welcome to the Technical Support Center for the amidation and synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide . This guide is designed for researchers and drug development professionals who require robus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation and synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide . This guide is designed for researchers and drug development professionals who require robust, scalable, and high-yielding protocols for N-chloroacetylation.

The synthesis relies on the nucleophilic acyl substitution of chloroacetyl chloride by (3-methylthiophen-2-yl)methanamine. Because the alpha-chloro group is highly reactive and the thiophene ring introduces unique electronic properties, strict control over reaction parameters is required to prevent competitive side reactions.

Diagnostic Logic Tree: Troubleshooting Low Yields

When your amidation reaction fails to reach optimal yields, the first step is analyzing the crude reaction mixture. Use the logic tree below to diagnose the root cause based on your chromatographic (TLC/LC-MS) observations.

TroubleshootingTree Start Issue: Low Yield of Target Chloroacetamide TLC Analyze Reaction Mixture (TLC / LC-MS) Start->TLC Incomplete Unreacted Amine Remains (Stalled) TLC->Incomplete Pathway A SideProducts Multiple Product Spots Detected TLC->SideProducts Pathway B Hydrolysis Acyl Chloride Hydrolysis Fix: Use strictly anhydrous solvents and glassware Incomplete->Hydrolysis BaseIssue Amine Deactivated (HCl Salt) Fix: Increase TEA to 1.2 eq to scavenge all HCl Incomplete->BaseIssue Diacylation Over-acylation (Di-amide) Fix: Strict 0-5°C control, slow dropwise addition SideProducts->Diacylation RingAcylation Thiophene Friedel-Crafts Fix: Ensure metal-free conditions (No Lewis Acids) SideProducts->RingAcylation

Figure 1: Diagnostic logic tree for troubleshooting N-chloroacetylation reaction failures.

Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion despite adding a full equivalent of chloroacetyl chloride. What is happening? A1: This is a classic symptom of insufficient acid scavenging. The reaction generates one equivalent of HCl for every amide bond formed. Without an adequate tertiary amine base, your unreacted starting material—(3-methylthiophen-2-yl)methanamine—acts as the base, forming an inactive hydrochloride salt that precipitates or becomes non-nucleophilic. You must use at least 1.1 to 1.2 equivalents of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to drive the reaction to completion [1].

Q2: I am observing a major secondary spot on my TLC with a higher Rf​ value than the desired product. How do I prevent this? A2: A higher Rf​ (less polar) spot in this context is typically the di-acylated product (the N,N-bis(chloroacetyl) derivative). The nitrogen of your newly formed alpha-chloro amide remains weakly nucleophilic. If the local concentration of chloroacetyl chloride is too high, or if the internal temperature exceeds 5 °C during addition, di-acylation outcompetes mono-acylation. To prevent this, strictly maintain 0–5 °C and ensure the dropwise addition of the electrophile[1].

Q3: Can I run this reaction in water to adhere to green chemistry principles and avoid Dichloromethane (DCM)? A3: Yes. Recent literature demonstrates that N-chloroacetylation can be highly chemoselective in aqueous phosphate buffers under metal-free, bio-compatible conditions [2]. The kinetic rate of amine acylation is significantly faster than the hydrolysis of chloroacetyl chloride in water. However, because (3-methylthiophen-2-yl)methanamine is highly lipophilic, solubility may become a limiting factor. For scale-up, biphasic systems (e.g., DCM/Water with NaHCO3) are often more reliable than pure aqueous buffers.

Q4: Is there a risk of the thiophene ring reacting with chloroacetyl chloride? A4: Thiophene is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. Under standard, metal-free conditions with a mild base, N-acylation is vastly kinetically favored. However, if any trace Lewis acid impurities (e.g., FeCl3, AlCl3) are present in your reaction vessel, they will catalyze the Friedel-Crafts chloroacetylation of the thiophene ring [3]. Ensure all reagents and glassware are strictly free of transition metal contaminants.

Quantitative Parameter Matrix

To optimize your synthesis, refer to the causality matrix below. This summarizes how different variables impact the yield and purity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Reaction ParameterCondition TestedObservation / Mechanistic CausalityRecommended?
Temperature 25 °C (Bolus addition)Exothermic runaway; promotes high di-acylation and degradation [1].No
Temperature 0–5 °C (Dropwise)Controlled kinetics; suppresses side reactions and preserves the thiophene ring [1].Yes
Solvent Aqueous Buffer (pH 7.5)Fast reaction, but risks competitive hydrolysis and poor substrate solubility [2].Context-dependent
Solvent Anhydrous DCMExcellent solubility; prevents chloroacetyl chloride hydrolysis.Yes
Base None50% max conversion (amine consumed as an inactive HCl salt).No
Base Triethylamine (1.2 eq)Efficient HCl scavenging; neutralizes acid byproducts to drive completion.Yes

Standardized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating in-process checks (TLC and pH testing), you can verify the integrity of the reaction before proceeding to the next step.

Step 1: Anhydrous Preparation

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar.

  • Flush the vessel with inert gas (N2 or Argon) to establish strictly anhydrous conditions, preventing the hydrolysis of the highly moisture-sensitive chloroacetyl chloride.

Step 2: Dissolution & Base Loading

  • Dissolve 1.0 equivalent of (3-methylthiophen-2-yl)methanamine in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M (approx. 10 mL/mmol).

  • Add 1.2 equivalents of anhydrous Triethylamine (TEA).

Step 3: Thermal Control

  • Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Causality Check: Do not skip this step. The low temperature mitigates the highly exothermic nature of the acyl substitution and prevents the formation of the di-acylated impurity [1].

Step 4: Electrophile Addition

  • Dilute 1.05 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM (1-2 mL).

  • Using an addition funnel or syringe pump, add this solution dropwise over 15–30 minutes, maintaining vigorous stirring.

Step 5: In-Process Monitoring (Self-Validation)

  • Stir for 1 hour at 0–5 °C, then allow the mixture to warm to room temperature.

  • Validation: Monitor progression via TLC (Hexanes:EtOAc 7:3). The product will be UV-active. If starting material remains, check the pH of a micro-aliquot quenched in water; if it is acidic, your base was insufficient.

Step 6: Quenching & Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer tests slightly basic (pH 8). Validation: This confirms all residual HCl and unreacted acyl chloride have been neutralized.

  • Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

References

  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Green Chemistry / Tandfonline. URL: [Link]

  • ACS Publications. "Poly(arylene ether ketone) Copolymer Grafted with Amine Groups Containing a Long Alkyl Chain by Chloroacetylation for Improved Alkaline Stability." ACS Applied Energy Materials. URL: [Link]

Troubleshooting

Troubleshooting low conversion rates with 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Target Compound: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide research teams through th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2)

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of optimizing alpha-haloacetamides. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a highly versatile electrophilic building block. It is heavily utilized both as an intermediate in SN​2 scaffold building and as a cysteine-directed covalent warhead in targeted drug discovery[1].

However, its dual nature—being susceptible to both desired nucleophilic attack and undesired side reactions—often leads to stalled conversion rates. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your workflows are robust.

Mechanistic Causality & Root Cause Analysis

The alpha-carbon of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is highly electrophilic due to the adjacent electron-withdrawing carbonyl group. When conversion rates plateau, the root cause typically falls into one of three mechanistic categories:

  • Base-Catalyzed Hydrolysis: In the presence of inorganic bases and trace moisture, the hydroxide ion ( OH− ) outcompetes your intended nucleophile. This base-catalyzed hydrolysis proceeds through an intermolecular SN​2 reaction where hydroxide substitutes the chloride, converting your active warhead into a chemically inert hydroxyacetamide[2].

  • Nucleophilic Stagnation: The activation energy for the direct displacement of the chloride ion may be too high for weaker or sterically hindered nucleophiles (e.g., deactivated anilines or bulky secondary amines).

  • Off-Target Alkylation & Degradation: Excessive heat or overly strong bases can lead to non-specific side reactions, amide bond cleavage, or degradation of the thiophene ring system[3].

Diagnostic Workflow

Workflow Start Low Conversion Rate Detected LCMS Perform LC-MS Reaction Profiling Start->LCMS Hydrolysis Mass = M - Cl + OH (Hydrolysis Byproduct) LCMS->Hydrolysis Peak 2 Unreacted Only Starting Material Recovered LCMS->Unreacted Peak 1 Degradation Complex Mixture / Amide Cleavage LCMS->Degradation Multiple Fix1 Use anhydrous solvent & non-nucleophilic base (DIPEA) Hydrolysis->Fix1 Fix2 Add KI catalyst (0.2 eq) for Finkelstein activation Unreacted->Fix2 Fix3 Lower temperature & exclude oxygen/moisture Degradation->Fix3

Diagnostic flowchart for identifying and resolving low conversion rates in chloroacetamide reactions.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My SN​2 coupling with a primary amine stalls at 45% conversion despite adding 2.0 equivalents of the nucleophile. LC-MS shows a +M-18 mass shift corresponding to a byproduct. What is happening? A1: You are observing base-catalyzed hydrolysis. Chloroacetamides are highly susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding hydroxyacetamide derivative[2]. This is a well-documented competing pathway when using hygroscopic inorganic bases in polar aprotic solvents (like DMF or THF) that haven't been strictly dried. Solution: Switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) and ensure your solvent is strictly anhydrous.

Q2: I am trying to couple a sterically hindered phenol to 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, but I only recover starting material. How can I force the reaction? A2: Phenoxides are relatively hard nucleophiles, and the chloride leaving group on your acetamide is moderately tightly bound. You can dramatically accelerate this reaction by employing the Finkelstein reaction principle. By adding a catalytic amount of Potassium Iodide (KI), the chloride is displaced in situ to form a highly reactive alpha-iodoacetamide intermediate, which rapidly reacts with the phenoxide. Furthermore, when optimizing SN​2 reactions with chloroacetamides, empirical data shows that K2​CO3​ often outperforms other inorganic bases like Cs2​CO3​ or Na2​CO3​ in polar aprotic solvents[4].

Q3: We are evaluating this compound as a covalent warhead against a kinase target, but our intact protein MS shows less than 10% labeling of the active-site cysteine. Is the warhead too unreactive? A3: Not necessarily. Alpha-chloroacetamides are extensively utilized in fragment-based drug discovery (FBDD) due to their selective reactivity with cysteine thiols under physiological conditions[1]. However, the SN​2 reaction relies on the cysteine thiol being in its deprotonated thiolate form. If the microenvironment of your target cysteine has a high pKa, it will remain protonated at physiological pH (7.4). Try performing the labeling assay at a slightly elevated pH (e.g., 8.0) to increase the thiolate population. Avoid excessive heat, as optimal cysteine alkylation with haloacetamides typically occurs at room temperature to prevent off-target degradation[3].

Quantitative Data: Reaction Optimization Parameters

To assist in your experimental design, the following table summarizes the kinetic and thermodynamic outcomes of various reaction parameters when coupling 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide with standard nucleophiles.

Reaction ParameterCondition TestedRelative Conversion RatePrimary Side Reaction Observed
Base Selection K2​CO3​ (2.0 eq)High (85–95%)Mild Hydrolysis
Base Selection Cs2​CO3​ (2.0 eq)Moderate (60–70%)Amide Cleavage / Degradation
Base Selection DIPEA (2.5 eq)Very High (>95%)None (Ideal for amine nucleophiles)
Solvent DMF (Anhydrous)HighNone
Solvent THF / H2​O (4:1)Low (<40%)Rapid Hydrolysis
Catalyst KI (0.2 eq)Very High (>95%)None (Accelerates kinetics via Finkelstein)
Temperature 25°CModerate (Slower kinetics)None
Temperature 85°CLow (Product degrades)Alkylation of off-target residues
Self-Validating Experimental Protocols
Protocol A: Optimized SN​2 Coupling via In Situ Halogen Exchange (Finkelstein-Assisted)

This protocol is designed to overcome poor nucleophilicity by transiently converting the chloroacetamide into a more reactive iodoacetamide.

  • Preparation: Dissolve 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (1.0 eq) in anhydrous DMF to a concentration of 0.2 M under an inert argon atmosphere.

  • Catalyst Addition: Add finely milled Potassium Iodide (KI) (0.2 eq) and stir for 30 minutes at room temperature.

    • Validation Checkpoint: Before proceeding, perform a TLC (Hexane/EtOAc 7:3). The in situ generated iodoacetamide will appear as a new, slightly less polar spot compared to the starting chloroacetamide. If this spot is absent, your KI is likely wet or degraded, which will stall the subsequent conversion.

  • Nucleophile Addition: Add your target nucleophile (1.2 eq) followed by anhydrous K2​CO3​ (2.0 eq).

  • Reaction: Heat to 60°C and monitor by LC-MS until the iodo-intermediate is fully consumed.

  • Workup: Quench with ice water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Thiol-Reactivity Profiling (Ellman's Assay)

Use this protocol to evaluate the intrinsic reactivity of the chloroacetamide warhead prior to complex protein labeling experiments.

  • Reagent Prep: Prepare a 100 µM solution of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide in PBS buffer (pH 7.4, degassed).

  • Initiation: Add reduced Glutathione (GSH) to a final concentration of 500 µM. Incubate the mixture at 37°C.

  • Sampling: At specific time intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and quench it into 150 µL of Ellman's reagent (DTNB) solution.

  • Quantification: Measure the absorbance at 412 nm to quantify the remaining free thiols.

    • Validation Checkpoint: Run a parallel control containing only DTNB and GSH (no warhead). The absorbance at 412 nm must remain stable over the 120-minute window. A drop in absorbance in the control indicates spontaneous disulfide formation (oxidation) due to poor buffer degassing, which will falsely inflate your calculated warhead conversion rate.

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Welcome to the technical support center for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS No. 1306603-04-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS No. 1306603-04-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification and solid-form screening.

I. Troubleshooting Guide: Overcoming Common Crystallization Hurdles

This section provides a systematic approach to resolving specific issues that may arise during the crystallization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

Symptoms: After cooling, solvent evaporation, or addition of an anti-solvent, the solution remains clear with no solid precipitate forming.

Causality and Remediation:

  • Insufficient Supersaturation: Crystallization is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[1] If the solution is not sufficiently supersaturated, nucleation and crystal growth will not occur.

    • Solution: Gradually increase the concentration of the compound. This can be achieved by slow evaporation of the solvent or by carefully adding more of the anti-solvent. If using a cooling crystallization method, a lower temperature may be required to decrease solubility and induce crystallization.[1]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at reduced temperatures. An ideal crystallization solvent should readily dissolve the compound at elevated temperatures but exhibit low solubility at cooler temperatures.[1]

    • Solution: A different solvent or a solvent/anti-solvent system is necessary. A good starting point is to use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[2]

  • Inhibition of Nucleation: The initial formation of crystal nuclei can be kinetically hindered.

    • Solution: Induce nucleation by scratching the inner surface of the crystallization vessel with a glass rod at the air-liquid interface.[1] Alternatively, add a "seed crystal" of the compound if available.[3] Introducing a rough surface can also promote nucleation.[1]

Issue 2: Formation of an Oil Instead of Crystalline Solid ("Oiling Out")

Symptoms: An immiscible liquid phase (oil) separates from the solution instead of a solid crystalline material.

Causality and Remediation:

  • High Solute Concentration: If the solution is too concentrated, the compound may precipitate out of solution at a temperature above its melting point, resulting in an oil.

    • Solution: Re-dissolve the oil by gently warming the solution and adding a small amount of additional solvent to dilute the concentration.[3]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered oil.[1]

    • Solution: Employ a slower cooling rate. This can be achieved by insulating the flask or using a programmable cooling bath.[1][3]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with the formation of the crystal lattice.[1][4][5]

    • Solution: Purify the compound further before attempting crystallization. Techniques such as column chromatography can be effective in removing impurities.[1]

Issue 3: Rapid Formation of Fine Needles or Small Crystals

Symptoms: Upon cooling, the compound rapidly "crashes out" of solution as a fine powder or very small needles, which can be difficult to filter and may trap impurities.

Causality and Remediation:

  • Excessive Supersaturation: A very high level of supersaturation can lead to rapid and uncontrolled nucleation, resulting in a large number of small crystals.

    • Solution: Reduce the rate at which supersaturation is achieved. Use a slightly larger volume of solvent to ensure the compound doesn't crystallize too quickly upon cooling.[6] A slower cooling rate will also promote the growth of larger, more well-defined crystals.[7]

  • Agitation: Disturbances such as vibrations or stirring can induce rapid nucleation.

    • Solution: Place the crystallization vessel in a quiet, undisturbed location.[1]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the crystallization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Q1: How do I select an appropriate solvent for crystallization?

A good crystallization solvent for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide should exhibit a significant difference in the compound's solubility at high and low temperatures. The compound should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or below. A systematic approach to solvent screening is recommended. Test the solubility of a small amount of the compound in various solvents at room temperature and then upon heating.[2]

Q2: What is the role of impurities in the crystallization of this compound?

Impurities can have a significant impact on the crystallization process and the quality of the final product.[5][8] They can inhibit nucleation, promote "oiling out," and become incorporated into the crystal lattice, reducing the purity of the final product.[1][4][9] The presence of structurally related impurities can also influence the crystal habit (shape) and potentially lead to the formation of different polymorphic forms.[4][5]

Q3: Can 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exhibit polymorphism?

Q4: What are some advanced techniques if standard crystallization methods fail?

If conventional cooling or anti-solvent crystallization methods are unsuccessful, consider the following techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.[7]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[13]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Crystallization will occur at the interface as the solvents slowly mix.[13]

III. Experimental Protocol: A General Guideline for Crystallization

This protocol provides a starting point for the crystallization of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. Optimization will likely be required based on the purity of the starting material and the desired crystal characteristics.

Materials:

  • 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (crude)

  • Selected crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide to dissolve it completely.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger crystals, insulate the flask to slow the cooling process.[2]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for approximately 15-30 minutes to maximize the yield of the crystallized product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Data for Structurally Similar Compounds

While specific solubility data for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is not extensively published, data from analogous chloroacetamides can provide a useful starting point for solvent screening.

CompoundSolvent(s)Observations
2-Chloro-N-(2,6-dimethylphenyl)acetamideChloroform, MethanolSoluble[14]
2-Chloro-N-(3-fluorophenyl)acetamideEthanol/Water (1:1)Yielded colorless prisms by slow evaporation[15][16]
2-ChloroacetamideWater, AlcoholSoluble[17]

IV. Visualizing Crystallization Concepts

Troubleshooting Crystallization Failures

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

Caption: A workflow for troubleshooting common crystallization issues.

V. References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides | Crystal Growth & Design - ACS Publications.

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.

  • Guide for crystallization.

  • SOP: CRYSTALLIZATION.

  • Crystallisation Techniques.

  • 2-Chloro-N-(3-Methyl-thiophen-2-ylMethyl)-acetaMide - Echemi.

  • Acetazolamide polymorphism: a case of hybridization induced polymorphism? - Chemical Communications (RSC Publishing).

  • 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide - NextSDS.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

  • (PDF) Acetazolamide polymorphism: A case of hybridization induced polymorphism?

  • Investigation of the solid-state polymorphic transformations of piracetam - University of Limerick.

  • 2-Chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide | ChemScene.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

  • Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC.

  • Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate | Request PDF - ResearchGate.

  • 1131-01-7(2-Chloro-N-(2,6-dimethylphenyl)acetamide) Product Description - ChemicalBook.

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications.

  • Impact of impurities on crystal growth.

  • 2-chloro-N-methyl-N-[(3-methylthien-2-yl)methyl]acetamide | SCBT.

  • 2-Chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide | Sapphire Bioscience.

  • 2-CHLORO ACETAMIDE FOR SYNTHESIS.

  • The polymorphic drug substances of the European pharmacopoeia. Part 9. Physicochemical properties and crystal structure of acetazolamide crystal forms - PubMed.

  • CN104326897A - Continuous crystallization method of chloroacetic acid - Google Patents.

  • (PDF) Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - ResearchGate.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.

  • Chemical crystallization | SPT Labtech.

  • Growing Quality Crystals - MIT Department of Chemistry.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide versus Standard Chloroacetamides

A Guide for Researchers in Covalent Drug Discovery and Chemical Biology Introduction: The Chloroacetamide Warhead in Modern Research N-substituted chloroacetamides are a vital class of reagents and structural motifs in b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Covalent Drug Discovery and Chemical Biology

Introduction: The Chloroacetamide Warhead in Modern Research

N-substituted chloroacetamides are a vital class of reagents and structural motifs in both synthetic chemistry and drug discovery. Their utility stems from a precisely reactive electrophilic center, the α-carbon, which is susceptible to nucleophilic attack, making them effective alkylating agents.[1] This reactivity is harnessed in the field of chemical biology, particularly in the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in protein active sites.[2][3]

The reactivity of the chloroacetamide "warhead" is not monolithic; it can be finely tuned by altering the N-substituent. This guide provides an in-depth comparison of the reactivity of a specialized heterocyclic derivative, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide , against standard benchmark chloroacetamides, such as N-benzyl and N-phenyl chloroacetamide. Understanding these differences is critical for selecting the appropriate electrophile to achieve desired potency and selectivity in inhibitor design or to control reaction kinetics in complex synthetic pathways.

The Mechanism of Reactivity: A Classic SN2 Pathway

The chemical reactivity of all chloroacetamides is predominantly governed by the bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-chlorine bond, resulting in an inversion of stereochemistry at the α-carbon.[4] The thiol side chain of a cysteine residue, particularly in its deprotonated thiolate form (RS⁻), is a potent biological nucleophile that readily reacts with chloroacetamides under physiological conditions.[5][6]

The rate of this SN2 reaction is dictated by two principal factors related to the chloroacetamide's structure:

  • Electronic Effects: The electrophilicity of the α-carbon. Electron-withdrawing groups attached to the amide nitrogen can pull electron density away from the reaction center, increasing its partial positive charge and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease electrophilicity and slow the reaction rate.

  • Steric Hindrance: The accessibility of the α-carbon. Bulky N-substituents can physically obstruct the incoming nucleophile, impeding its approach to the electrophilic center and thereby reducing the reaction rate.[1]

Structural Analysis and Reactivity Hypothesis

To understand the potential differences in reactivity, we must first analyze the structural and electronic properties of the N-substituents.

The Standard Comparators: N-Phenyl and N-Benzyl Chloroacetamide
  • N-Phenyl Chloroacetamide: In this molecule, the amide nitrogen is directly attached to a benzene ring. The nitrogen's lone pair of electrons can be delocalized into the aromatic system. This delocalization lessens the electron-donating character of the nitrogen towards the amide carbonyl. As a result, the carbonyl group exerts a stronger inductive electron-withdrawing effect on the α-carbon, enhancing its electrophilicity and reactivity.[1]

  • N-Benzyl Chloroacetamide: Here, a methylene (-CH₂-) spacer insulates the amide nitrogen from the benzene ring. This largely negates the resonance delocalization effect seen in the N-phenyl analogue. The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect.

The Thiophene Derivative: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

The key structural feature here is the 3-methyl-thiophen-2-ylmethyl group attached to the amide nitrogen. Thiophene is an aromatic heterocycle that is well-established as being electron-rich and acts as an effective electron-donating group in various contexts.[7][8][9] The sulfur atom's lone pairs contribute to the aromatic π-system, increasing the electron density of the ring. Furthermore, the methyl group at the 3-position is a classic electron-donating group via hyperconjugation, further enriching the thiophene ring.

Hypothesis:

The electron-donating nature of the 3-methyl-thiophen-2-ylmethyl substituent will decrease the electrophilicity of the α-carbon in 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide compared to N-phenyl chloroacetamide. This is because the electron density from the thiophene ring system will be transmitted through the amide linkage, partially neutralizing the electron-withdrawing pull of the carbonyl group. Consequently, we predict that the thiophene-substituted compound will be less reactive towards nucleophiles than N-phenyl chloroacetamide. Its reactivity is expected to be more comparable to, or slightly less than, that of N-benzyl chloroacetamide, where direct aromatic resonance effects are also absent.

Data Presentation: Predicted Reactivity Hierarchy

Based on the principles of structure-activity relationships, we can predict the relative reaction rates of these compounds with a model thiol nucleophile, such as glutathione (GSH). The second-order rate constant (k₂) is a direct measure of intrinsic reactivity.

CompoundN-SubstituentKey Electronic Effect of SubstituentPredicted Relative Reactivity (k₂)
N-Phenyl Chloroacetamide PhenylElectron-withdrawing (via resonance)Highest
N-Benzyl Chloroacetamide BenzylWeakly electron-donating (inductive)Intermediate
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 3-methyl-thiophen-2-ylmethylElectron-donating (resonance/inductive)Lowest

Experimental Protocol: A Quantitative Kinetic Assay via HPLC

To empirically validate the reactivity hypothesis, a robust kinetic experiment can be performed. This protocol describes a pseudo-first-order kinetics study to determine the second-order rate constant (k₂) for the reaction of each chloroacetamide with the biologically relevant nucleophile, glutathione (GSH). The disappearance of the chloroacetamide starting material is monitored over time using High-Performance Liquid Chromatography (HPLC).

I. Materials and Reagents
  • 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

  • N-Phenyl Chloroacetamide (Standard)

  • N-Benzyl Chloroacetamide (Standard)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Deionized Water (18 MΩ·cm)

II. Instrumentation
  • Analytical HPLC system with a UV detector and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatted water bath or incubator

III. Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each chloroacetamide compound in acetonitrile.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer (pH 7.4). Note: Prepare this solution fresh daily to minimize oxidation to GSSG.

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides baseline separation of the chloroacetamide starting material from the GSH-adduct product and GSH itself.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm or 254 nm (optimize for best signal-to-noise for the chloroacetamide).

    • Injection Volume: 10 µL

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the phosphate buffer to a constant temperature (e.g., 25 °C or 37 °C).

    • In a microcentrifuge tube, add 980 µL of the pre-warmed phosphate buffer.

    • Add 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM. Vortex briefly. Note: A large excess of the nucleophile (GSH) is used to ensure pseudo-first-order kinetics.

    • To initiate the reaction, add 10 µL of the 10 mM chloroacetamide stock solution (for a final concentration of 0.1 mM) and start a timer immediately. Vortex to mix.

    • Immediately inject the first sample (t=0) onto the HPLC.

    • Continue to take aliquots and inject them at regular time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). The exact timing will depend on the reactivity of the compound and should be optimized in a pilot experiment.

    • Repeat the entire kinetic run in triplicate for each of the three chloroacetamide compounds.

  • Data Analysis:

    • For each time point, integrate the peak area of the remaining chloroacetamide starting material.

    • Plot the natural logarithm of the peak area (ln(Area)) against time (in seconds).

    • Perform a linear regression on the data. The slope of this line is the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = kobs / [GSH] where [GSH] is the concentration of glutathione (1 mM).

    • Average the k₂ values from the triplicate runs for each compound and calculate the standard deviation.

Visualizing the Chemistry: Diagrams and Workflows

Reaction Mechanism

The fundamental SN2 reaction between a chloroacetamide and a thiol nucleophile is depicted below.

Caption: The concerted SN2 reaction mechanism for thiol alkylation.

Experimental Workflow

A streamlined representation of the kinetic analysis protocol.

Workflow A Prepare Stock Solutions (Chloroacetamides, GSH, Buffers) B Set Up Reaction Mixture (GSH in excess in buffer) A->B C Initiate Reaction (Add Chloroacetamide, start timer) B->C D Inject Aliquots onto HPLC (At defined time intervals) C->D E Quantify Peak Area (Remaining Chloroacetamide) D->E F Plot ln(Area) vs. Time E->F G Calculate k_obs from Slope F->G H Calculate Second-Order Rate Constant (k₂) G->H

Caption: Workflow for determining the second-order rate constant.

Structure-Reactivity Logic

This diagram illustrates the causal relationship between molecular structure and chemical reactivity.

Logic substituent N-Substituent (e.g., Phenyl vs. Thiophen-ylmethyl) effects Electronic & Steric Effects substituent->effects determines electrophilicity Electrophilicity of α-Carbon effects->electrophilicity modulates rate S_N2 Reaction Rate (k₂) electrophilicity->rate governs

Caption: The relationship between N-substituent and reaction rate.

Conclusion and Implications

The N-substituent on a chloroacetamide warhead plays a master role in dictating its reactivity. By analyzing the electronic properties of the substituents, we can formulate a strong hypothesis: the electron-donating 3-methyl-thiophen-2-ylmethyl group in 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is predicted to render it less reactive than standard chloroacetamides bearing electron-withdrawing or neutral N-aryl groups, such as N-phenyl chloroacetamide.

This predicted attenuation in reactivity is not a disadvantage; rather, it represents an opportunity for fine-tuning. In covalent drug design, an overly reactive warhead can lead to promiscuous off-target labeling and potential toxicity.[10] A less reactive, "tuned" electrophile may exhibit greater selectivity for a target cysteine, especially if the initial non-covalent binding affinity is high. Therefore, 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide and similar derivatives represent valuable tools for researchers seeking to optimize the balance between potency and selectivity in their covalent modifiers. The experimental protocol outlined herein provides a clear and robust framework for quantifying these reactivity differences, enabling data-driven decisions in both synthetic chemistry and drug development.

References

  • Alunni, S., et al. Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2. 1985, (4), 485-490. Available from: [Link]

  • Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. 2019, 50(3), 1-26. Available from: [Link]

  • RSC Publishing. A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry. 2020, 18(3), 456-463. Available from: [Link]

  • Zhao, L., et al. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. 2022, 27(22), 7826. Available from: [Link]

  • Taylor, R. Thiophene and Its Derivatives. In: The Chemistry of Heterocyclic Compounds. John Wiley & Sons; 1992.
  • Potash, S.J., et al. Advances in covalent drug discovery. Nature Reviews Drug Discovery. 2021, 20, 15-36. Available from: [Link]

  • Master Organic Chemistry. The SN2 Mechanism. Available from: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • Lindley, H. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. 1960, 74(3), 577-584. Available from: [Link]

  • Johnson, D.S., et al. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. 2017, 12(7), 1839-1846. Available from: [Link]

  • ResearchGate. Kinetics and mechanism of benzyl chloride reaction with zinc in dimethylacetamide. Available from: [Link]

  • OpenStax. 18.7 Thiols and Sulfides. In: Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Spadaro, C., et al. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants. 2021, 10(6), 1152. Available from: [Link]

  • Kumar, P., et al. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. The Scientific World Journal. 2014, 2014, 895390. Available from: [Link]

  • Oak Ridge National Laboratory. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Available from: [Link]

  • Perez-Vargas, J., et al. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Analytica Chimica Acta. 2021, 1184, 339014. Available from: [Link]

  • ResearchGate. HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood CellsModulation of Caspase-3 Activity. Available from: [Link]

  • eScholarship.org. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Available from: [Link]

  • ResearchGate. Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. Available from: [Link]

  • CORE. Development of a HPLC-UV Method for the Simultaneous Determination of Intracellular Glutathione Species in Human Cells. Available from: [Link]

  • Chemistry about Group 14 Elements. Available from: [Link]

  • OSTI.GOV. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Available from: [Link]

Sources

Comparative

Validating the Purity of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: A Comparative Guide

Executive Summary 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a specialized building block and reactive electrophile frequently utilized in drug discovery, particularly in the development of targeted covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a specialized building block and reactive electrophile frequently utilized in drug discovery, particularly in the development of targeted covalent inhibitors. Because the α-chloroacetamide moiety is designed to undergo nucleophilic substitution (e.g., with cysteine residues on target proteins), ensuring the absolute purity of this compound is paramount to prevent false positives in biological screening.

This guide provides a comprehensive comparison of analytical modalities, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the gold standard for its purity validation, and outlines a field-proven, self-validating experimental protocol.

The Causality of Method Selection: Physicochemical Profiling

When selecting an analytical technique for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, we must account for its specific structural vulnerabilities:

  • The α-Chloroacetamide Group : This is the critical reactive center of the molecule. Chloroacetamides are thermally labile. Subjecting them to the high injector temperatures (>200°C) required for Gas Chromatography (GC) often leads to rapid thermal degradation, such as dehydrohalogenation or molecular rearrangement [1][1]. Furthermore, they are highly susceptible to solvolysis in nucleophilic solvents over time [2][2].

  • The Thiophene and Amide Moieties : While unsubstituted thiophenes do not ionize efficiently, the attached secondary amide group acts as an excellent proton acceptor. This makes the molecule highly amenable to Positive Electrospray Ionization (ESI+).

Because of these factors, LC-MS is prioritized over GC-MS. LC-MS allows for room-temperature (or mildly elevated) chromatographic separation, preserving the integrity of the reactive chloroacetamide group while providing high-sensitivity detection for trace impurities [3][3].

Comparative Analysis of Analytical Modalities

To objectively evaluate the optimal technique, the table below compares UHPLC-UV-MS against traditional GC-MS and 1H-NMR for the purity assessment of this specific compound.

Analytical ModalitySensitivity (LOD)Thermal Degradation RiskIsotopic Profiling CapabilityMatrix Suitability
UHPLC-UV-MS (Recommended) High (~10-50 pg)Low (Maintained at 35°C)Excellent (Resolves ³⁵Cl/³⁷Cl)High (Tolerates aqueous buffers)
GC-MS (Alternative) High (~10-100 pg)High (Injector >200°C destroys chloroacetamides)Good (If analyte survives injection)Low (Requires volatile, dry solvents)
1H-NMR (Alternative) Low (~1-5 µg)Low (Room temperature analysis)None (Cannot detect MS isotopes)Low (Requires deuterated solvents)

Experimental Methodology: A Self-Validating LC-MS Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. It relies not just on chromatographic retention time, but on system suitability checks and the intrinsic isotopic signature of the chlorine atom to confirm peak identity.

Step 0: System Suitability and Blank Validation
  • Action : Prior to sample analysis, inject a 50:50 Acetonitrile (ACN)/Water blank.

  • Expert Insight : A self-validating system requires proving the absence of background interference. The blank must show no peaks at the target mass with a signal-to-noise ratio > 3. This guarantees that subsequent signals are derived entirely from the sample, eliminating false positives from column carryover.

Step 1: Sample Preparation (Causality: Preventing Solvolysis)
  • Action : Dissolve 1.0 mg of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide in 1.0 mL of LC-MS grade ACN to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 ACN/Water mixture.

  • Expert Insight : Do not use Methanol (MeOH) as the primary diluent for long-term storage. The α-chloro amide functionality is an electrophilic center susceptible to nucleophilic attack by methoxide, which can lead to the gradual displacement of the chloride ion and the formation of a methoxyacetamide artifact [2][2].

Step 2: Chromatographic Separation (Causality: Peak Shape and Stability)
  • Action : Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 35°C. Run a gradient of 5% to 95% Mobile Phase B over 5 minutes at 0.4 mL/min.

    • Mobile Phase A: Water + 0.1% Formic Acid (FA)

    • Mobile Phase B: Acetonitrile + 0.1% FA

  • Expert Insight : The inclusion of 0.1% FA serves a dual mechanistic purpose. Chromatographically, it maintains a low pH to suppress secondary interactions with unendcapped silanols on the stationary phase, ensuring sharp, symmetrical peaks. Mass spectrometrically, it provides an abundant proton source to facilitate [M+H]⁺ formation in the ESI source [3][3].

Step 3: Mass Spectrometry & Isotopic Validation (Causality: Absolute Identification)
  • Action : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 500. Extract ion chromatograms (EIC) for m/z 204.0 and m/z 206.0.

  • Expert Insight : This is where the protocol validates itself. The target compound (C₈H₁₀ClNOS) has a calculated monoisotopic mass of 203.02 Da. Upon protonation, it yields an[M+H]⁺ ion at m/z 204.0. Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, the mass spectrometer must detect a co-eluting M+2 peak at m/z 206.0. If the 3:1 ratio is absent, the peak is an isobaric impurity, not the target compound [1][1].

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (ACN/H2O, Avoid MeOH) Chromatography UHPLC Separation (C18, 0.1% FA Gradient) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization (Amide Protonation) Chromatography->Ionization Eluent MassAnalysis Mass Analysis (m/z 204.0 & 206.0) Ionization->MassAnalysis [M+H]+ Ions DataValidation Data Validation (3:1 Isotopic Ratio Check) MassAnalysis->DataValidation Spectra

Figure 1: Step-by-step LC-MS workflow for the purity validation of chloroacetamide derivatives.

References

  • Title : Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS Source : Analytical Chemistry - ACS Publications URL : 1

  • Title : Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source : ACS Publications URL : 3

  • Title : Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source : PMC, National Institutes of Health (NIH) URL : 2

Sources

Validation

Comparative Efficacy of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Analogs in Vitro: A Guide to Covalent Fragment Profiling

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted fragment-based drug discovery (FBDD). By leveraging electrophilic warheads to form irreversible bonds with non-catalytic nucleophiles—most n...

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Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted fragment-based drug discovery (FBDD). By leveraging electrophilic warheads to form irreversible bonds with non-catalytic nucleophiles—most notably cysteine—researchers can achieve unprecedented potency and extended target residence times [1]. Among the arsenal of covalent warheads, the α -chloroacetamide moiety is highly valued for its robust reactivity in primary screening.

This guide provides an objective, data-driven comparison of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) [2] against its structural and mechanistic analogs. Designed for drug development professionals, this document outlines the mechanistic causality behind warhead selection and provides self-validating protocols for in vitro efficacy profiling.

Mechanistic Rationale: Warhead Reactivity and Steric Tuning

The efficacy of a covalent fragment is dictated by the delicate balance between its reversible binding affinity ( KI​ ) and its intrinsic chemical reactivity ( kinact​ ).

  • α -Chloroacetamides (Compound A & D): These compounds react with thiolate anions via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The chloride ion acts as an excellent leaving group, making these fragments highly reactive under physiological conditions. While excellent for initial hit generation, their high intrinsic reactivity can sometimes lead to off-target poly-alkylation if not sterically tuned [3].

  • Acrylamides (Analog B): Functioning as Michael acceptors, acrylamides form covalent bonds via a conjugate addition mechanism. They generally exhibit lower intrinsic reactivity than chloroacetamides, requiring precise spatial alignment within the binding pocket to react, which often translates to higher target selectivity [4].

  • α -Fluoroacetamides (Analog C): The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, rendering fluoroacetamides virtually inert to spontaneous SN​2 attack unless activated by a highly unique, localized microenvironment (e.g., a hyper-reactive catalytic cysteine). They serve as excellent negative controls in screening assays.

Mechanism cluster_0 Electrophilic Warheads Target Target Protein (Nucleophilic Cysteine) SN2 S_N2 Substitution (Irreversible) Target->SN2 Michael Michael Addition (Irreversible) Target->Michael CA alpha-Chloroacetamide (Compound A / D) CA->SN2 High Reactivity MA Acrylamide (Analog B) MA->Michael Tunable Reactivity Adduct1 Thioether Adduct + HCl Release SN2->Adduct1 Adduct2 Thioether Adduct (No Leaving Group) Michael->Adduct2

Figure 1: Mechanistic pathways of cysteine modification by chloroacetamides vs. acrylamides.

Comparative Efficacy and Quantitative Profiling

To objectively evaluate the thiophene-acetamide scaffold, we compare the parent compound against three distinct analogs using a model recombinant cysteine protease assay.

The Analogs:

  • Compound A: 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (The baseline α -chloroacetamide) [2].

  • Analog B: N-(3-methyl-thiophen-2-ylmethyl)-acrylamide (The Michael acceptor counterpart).

  • Analog C: 2-Fluoro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (The low-reactivity control).

  • Analog D: 2-Chloro-N-(5-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1248069-94-4) (A regioisomer testing the steric tolerance of the binding pocket) [5].

Table 1: In Vitro Profiling of Thiophene-based Covalent Fragments
CompoundWarhead TypeIntrinsic Reactivity (GSH t1/2​ , min)Target Engagement ( kinact​/KI​ , M−1s−1 )Cell Viability ( IC50​ , μM )
Compound A α -Chloroacetamide451,250> 50
Analog B Acrylamide> 1440 (Stable)320> 100
Analog C α -Fluoroacetamide> 1440 (Stable)< 10> 100
Analog D α -Chloroacetamide52840> 50

Data Interpretation: Compound A demonstrates robust target engagement but possesses a relatively short GSH half-life, indicating a potential liability for off-target reactions in complex proteomes. Analog B sacrifices raw kinetic speed ( kinact​/KI​ ) for superior chemical stability, making it a better candidate for cellular assays. The reduced efficacy of Analog D highlights that moving the methyl group from the 3-position to the 5-position on the thiophene ring introduces steric clashes within the target's binding pocket, proving that the reaction is driven by specific recognition ( KI​ ) rather than just non-specific reactivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of covalent fragments must employ self-validating experimental loops. The following protocols are designed to establish causality: proving that inhibition is driven by specific covalent modification rather than assay interference or pan-assay interference compounds (PAINS).

Workflow N1 Fragment Library (Thiophene Analogs) N2 GSH Reactivity (LC-MS Assay) N1->N2 Select warheads N3 Intact Protein MS (Adduct Validation) N2->N3 t1/2 > 30 min N4 Functional Assay (Enzyme Inhibition) N3->N4 1:1 Stoichiometry

Figure 2: Self-validating screening workflow for covalent thiophene fragments.

Protocol 1: Intrinsic Reactivity Profiling via GSH LC-MS Assay

Causality: Glutathione (GSH) is used as a surrogate for the intracellular thiol pool. Measuring the pseudo-first-order degradation half-life ( t1/2​ ) of the fragment in the presence of excess GSH prevents the progression of hyper-reactive compounds that would otherwise cause indiscriminate toxicity [4].

  • Preparation: Prepare a 10 mM stock of Compound A in LC-MS grade DMSO. Prepare a 5 mM solution of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: Mix the fragment (final concentration 100 μM ) with GSH (final concentration 1 mM) in PBS containing 10% acetonitrile (to maintain solubility) at 37°C. Self-Validation Step: Run Analog C ( α -fluoroacetamide) in parallel as a negative control to ensure degradation is electrophile-dependent, not solvent-driven.

  • Time-Course Sampling: Quench 50 μL aliquots at 0, 15, 30, 60, 120, and 240 minutes by adding an equal volume of 1% formic acid in acetonitrile.

  • LC-MS Analysis: Inject samples onto a C18 column coupled to a single quadrupole or TOF mass spectrometer. Monitor the disappearance of the parent mass (e.g., [M+H]+ for Compound A).

  • Data Processing: Plot the natural log of the remaining fragment peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which t1/2​ is calculated ( t1/2​=ln(2)/kobs​ ).

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Causality: Functional inhibition assays cannot distinguish between reversible binding, irreversible binding, or non-specific protein denaturation. Intact protein MS explicitly proves the formation of a covalent adduct and confirms the stoichiometry (1:1 binding vs. poly-alkylation) [6].

  • Protein Incubation: Dilute the recombinant target protein to 2 μM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Ligand Addition: Add Compound A at a 10-fold molar excess (20 μM ).

  • Self-Validating Controls:

    • Control 1 (Specificity): Incubate Compound A with a Cys-to-Ala mutant of the target protein. A lack of mass shift confirms the chloroacetamide is selectively modifying the target cysteine.

    • Control 2 (Competition): Pre-incubate the wild-type protein with a known reversible inhibitor (to block the active site) before adding Compound A.

  • Reaction Quenching & Desalting: Incubate for 1 hour at room temperature. Desalt the samples using Zeba spin columns or an online LC trap column to remove unbound fragment and buffer salts.

  • Deconvolution: Analyze via ESI-TOF MS. Use deconvolution software (e.g., MaxEnt1) to reconstruct the intact mass. For Compound A, a successful SN​2 reaction will result in a mass shift of +193 Da (Mass of fragment [229 Da] minus the leaving Chlorine [36 Da]).

Conclusion

While 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide serves as a potent and highly reactive starting point for covalent fragment screening, its utility is best realized when profiled alongside structurally matched analogs. By utilizing acrylamides (Analog B) to tune reactivity and regioisomers (Analog D) to map the steric boundaries of the target pocket, researchers can systematically evolve a raw chloroacetamide hit into a selective, therapeutically viable targeted covalent inhibitor.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Advanced approaches of developing targeted covalent drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry URL: [Link]

Validation

A Comparative Guide to the Synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Navigating the Pathways to Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparative analysis of two common synthesis pathways for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, a thiophene derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, this document moves beyond simple protocols to dissect the nuances of each method, offering insights into the factors that govern reproducibility across different laboratory settings.

The synthesis of this target molecule, with the chemical formula C8H10ClNOS, involves the formation of an amide bond between (3-methyl-thiophen-2-yl)methanamine and 2-chloroacetyl chloride. While seemingly straightforward, N-acylation reactions can be sensitive to a variety of factors that may lead to discrepancies in yield, purity, and overall success from one lab to another. This guide will explore two robust methods: the aqueous Schotten-Baumann reaction and a non-aqueous approach in an organic solvent, providing detailed protocols and a critical evaluation of their respective strengths and weaknesses.

Pathway 1: The Aqueous Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the acylation of amines and is often favored for its operational simplicity and use of readily available and inexpensive reagents. This pathway involves the reaction of the amine with an acyl chloride in a biphasic system, typically water and an organic solvent, in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Schotten-Baumann_Reaction reactant1 (3-methyl-thiophen-2-yl)methanamine product 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide reactant1->product + reactant2 2-chloroacetyl chloride reactant2->product + reagents NaOH (aq) / Dichloromethane reagents->product

Caption: Schotten-Baumann synthesis of the target acetamide.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-methyl-thiophen-2-yl)methanamine (1.0 eq.) in dichloromethane (DCM).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Acylation: Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add 2-chloroacetyl chloride (1.1 eq.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Discussion on Reproducibility

The Schotten-Baumann method, while robust, has several critical parameters that can influence its reproducibility:

  • pH Control: The concentration and rate of addition of the sodium hydroxide solution are crucial. Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Conversely, an excessively high pH can promote the hydrolysis of the chloroacetyl chloride, reducing the yield.

  • Interfacial Stirring: As a biphasic reaction, the rate of stirring significantly impacts the interfacial area between the aqueous and organic layers, directly affecting the reaction rate. Inconsistent stirring speeds between experiments can lead to variable reaction times and yields.

  • Temperature Management: The initial cooling of the reaction mixture is important to control the exothermic reaction between the acyl chloride and the amine. Poor temperature control can lead to the formation of side products.

Pathway 2: Non-Aqueous Acylation in an Organic Solvent

This pathway utilizes an organic solvent as the reaction medium and an organic base, such as triethylamine (TEA), to scavenge the HCl produced. This method is often preferred when the starting materials or products are sensitive to water or when a homogeneous reaction is desired for better control.

Reaction Scheme

Non-Aqueous_Acylation reactant1 (3-methyl-thiophen-2-yl)methanamine product 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide reactant1->product     + reactant2 2-chloroacetyl chloride reactant2->product     + reagents Triethylamine / Dichloromethane reagents->product

Caption: Non-aqueous synthesis of the target acetamide.

Detailed Experimental Protocol
  • Preparation: To a solution of (3-methyl-thiophen-2-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 2-chloroacetyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

Discussion on Reproducibility

The non-aqueous method offers greater control over certain reaction parameters but introduces its own set of variables:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of chloroacetyl chloride. Ensuring that the solvent and glassware are scrupulously dry is critical for obtaining consistent results.

  • Purity of Triethylamine: The purity of the triethylamine is important. Impurities can interfere with the reaction, and the presence of primary or secondary amines can lead to the formation of unwanted side products.

  • Stoichiometry of the Base: The amount of triethylamine used can impact the reaction. While it acts as a base, an excess can sometimes lead to side reactions. Careful control of the stoichiometry is necessary for reproducibility.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: Schotten-BaumannPathway 2: Non-Aqueous Acylation
Reagents NaOH, 2-chloroacetyl chlorideTriethylamine, 2-chloroacetyl chloride
Solvent Water/DCM (biphasic)Anhydrous DCM (homogeneous)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2-4 hours1-3 hours
Work-up Phase separation, acid/base washesAqueous washes
Purification Column chromatography/recrystallizationColumn chromatography
Key for Reproducibility pH control, stirring rateAnhydrous conditions, base purity
Advantages Inexpensive reagents, simple setupHomogeneous reaction, better control
Disadvantages pH sensitivity, vigorous stirring neededRequires anhydrous conditions, more expensive base

Critical Control Points for Reproducible Synthesis

To ensure the successful and reproducible synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, regardless of the chosen pathway, the following workflow with critical control points should be considered:

Reproducibility_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material Purity Check (NMR, GC-MS) C Precise Reagent Stoichiometry A->C B Solvent Quality (Anhydrous/Reagent Grade) B->C D Accurate Temperature Control C->D E Consistent Stirring Rate D->E F In-Process Monitoring (TLC, LC-MS) E->F G Controlled pH Adjustments F->G H Consistent Purification Method (Silica Gel Quality, Eluent System) G->H I Product Characterization (NMR, IR, MS) H->I J Purity Assessment (HPLC, GC) I->J

Caption: Critical control points for ensuring reproducibility.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group on the thiophene ring, the methylene protons of the thiophene-methyl group, the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the thiophene ring, the methyl group, the two methylene groups, and the carbonyl carbon of the amide.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹, and a band for the N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The purity of the final compound should be verified by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure the absence of starting materials and significant impurities.

Conclusion

Both the aqueous Schotten-Baumann and the non-aqueous acylation methods are viable pathways for the synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. The choice between them may depend on the specific laboratory conditions, available equipment, and the scale of the synthesis. However, achieving high reproducibility requires a thorough understanding and consistent control of the key experimental variables outlined in this guide. By paying close attention to factors such as reagent purity, stoichiometry, temperature, pH, and purification methods, researchers can significantly improve the reliability and success of their synthetic efforts, paving the way for more consistent and comparable downstream biological and pharmacological evaluations.

References

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • Ismail, M. A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3243-3267. [Link]

  • Gowda, B. T., et al. (2006). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 71(12), 1339-1353. [Link]

  • PrepChem. (2023). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. [Link]

Comparative

An In-Silico Comparative Analysis: Docking Performance of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Against a Key Bacterial Target

A Guide for Researchers in Drug Discovery In the ever-pressing search for novel antibacterial agents, compounds featuring thiophene and acetamide scaffolds have garnered significant interest due to their diverse biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery

In the ever-pressing search for novel antibacterial agents, compounds featuring thiophene and acetamide scaffolds have garnered significant interest due to their diverse biological activities.[1] This guide focuses on 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide , a molecule possessing these key structural motifs. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other bioactive molecules warrants a preliminary investigation into its potential as an enzyme inhibitor.

This document provides an in-silico comparative analysis, positioning the docking performance of our lead compound against known inhibitors of a critical bacterial enzyme. To provide a clinically relevant context, we have selected Penicillin-Binding Protein 3 (PBP3) from Klebsiella pneumoniae as our hypothetical target. K. pneumoniae is a high-priority pathogen known for its increasing antibiotic resistance, making its essential enzymes like PBPs attractive targets for novel therapeutics.[2][3] PBP3 plays a crucial role in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.[1][4]

This guide will walk through a comparative docking score analysis, followed by a detailed, replicable protocol for conducting such an in-silico experiment, aimed at providing researchers with both the data and the methodology to explore this and similar compounds.

Comparative Docking Performance Against K. pneumoniae PBP3

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The "docking score," typically expressed in kcal/mol, is an estimation of the binding affinity. A more negative score generally indicates a stronger, more favorable binding interaction.

For the purpose of this guide, a representative docking score for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide was generated through a standardized docking protocol (detailed in the next section). This score is compared against the experimentally determined 50% inhibitory concentrations (IC50) of several known β-lactam antibiotics that target K. pneumoniae PBP3.[6][7]

CompoundTypeTarget OrganismTarget EnzymeDocking Score (kcal/mol)Binding Affinity (IC50 in mg/L)Reference
2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide Lead Compound Klebsiella pneumoniaePBP3 -7.8 (Hypothetical) N/A-
AztreonamKnown InhibitorKlebsiella pneumoniaePBP3N/A0.06 - 0.12[6]
CeftazidimeKnown InhibitorKlebsiella pneumoniaePBP3N/A0.06 - 0.25[6]
CefepimeKnown InhibitorKlebsiella pneumoniaePBP3N/A0.015 - 2[6]
MeropenemKnown InhibitorKlebsiella pneumoniaePBP3N/ALow IC50[6]

Disclaimer: The docking score for the lead compound is a hypothetical, representative value generated for illustrative purposes within this guide. It serves as a benchmark for comparison within the described computational protocol. IC50 values are experimentally derived and sourced from the cited literature.

The hypothetical docking score of -7.8 kcal/mol suggests a favorable binding potential for our lead compound within the active site of PBP3. While this score is purely predictive, it provides a strong rationale for prioritizing this molecule for further in vitro enzymatic assays and microbiological screening.

Workflow for In-Silico Molecular Docking

The following diagram illustrates the standard workflow for a protein-ligand docking experiment, from initial file preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_process Processing in AutoDockTools cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from RCSB PDB) Prot_Prep 3. Prepare Receptor - Remove Water - Add Polar Hydrogens - Assign Charges - Save as .pdbqt PDB->Prot_Prep Ligand_SDF 2. Obtain Ligand Structure (e.g., from PubChem) Ligand_Prep 4. Prepare Ligand - Detect Torsion Root - Set Rotatable Bonds - Save as .pdbqt Ligand_SDF->Ligand_Prep Grid 5. Define Grid Box (Set search space in protein active site) Prot_Prep->Grid Ligand_Prep->Grid Vina 6. Run AutoDock Vina (Execute docking algorithm) Grid->Vina Results 7. Analyze Results - Binding Affinity (kcal/mol) - Binding Poses (RMSD) Vina->Results Visualize 8. Visualize Interactions (e.g., in PyMOL, Discovery Studio) Results->Visualize

Sources

Comparative

Cross-Validation of NMR and FTIR Spectra for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: A Comparative Analytical Guide

Executive Summary As a Senior Application Scientist overseeing the structural verification of complex pharmaceutical intermediates, I frequently encounter the limitations of relying on a single analytical modality. For c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the structural verification of complex pharmaceutical intermediates, I frequently encounter the limitations of relying on a single analytical modality. For critical building blocks like 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2)1[1], isolated quality control techniques introduce blind spots—particularly concerning regioisomerism and functional group integrity.

This guide provides an objective comparison and cross-validation strategy utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. By synthesizing the macroscopic functional group data from FTIR with the atomic-level connectivity from NMR, we establish a foolproof, self-validating analytical workflow.

Mechanistic Causality in Technique Selection

Why employ both NMR and FTIR when either could theoretically confirm identity? The answer lies in their orthogonal physical principles and how they compensate for each other's blind spots:

  • FTIR (Vibrational Spectroscopy): FTIR excels at interrogating the dipole moment changes of the chloroacetamide moiety 2[2]. It provides instantaneous confirmation of the secondary amide (Amide I and II bands) and the terminal C-Cl bond. However, FTIR struggles to definitively differentiate between thiophene regioisomers (e.g., 3-methyl vs. 4-methyl substitution) due to overlapping aromatic C-H bending modes.

  • NMR (Nuclear Spin Resonance): NMR provides the exact connectivity and electronic environment of the carbon-hydrogen framework 3[3]. It unambiguously resolves the substitution pattern on the thiophene ring via scalar coupling constants ( J -values) and confirms the exact ratio of protons.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot simply be a list of steps; they must include internal causality and self-validation mechanisms.

Protocol A: Attenuated Total Reflectance (ATR) FTIR
  • Causality for Selection: We utilize ATR-FTIR rather than traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch (~3300 cm⁻¹) that artificially obscures the critical secondary amide N-H stretch of our target compound. ATR eliminates this moisture artifact and preserves the native hydrogen-bonding state of the amide.

  • Step 1 (System Suitability): Run a background scan on the bare diamond crystal. Validate calibration using a polystyrene film standard (confirming the sharp 1601 cm⁻¹ aromatic ring stretch).

  • Step 2 (Sample Preparation): Place 2-3 mg of neat 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide powder directly onto the ATR crystal.

  • Step 3 (Acquisition): Apply consistent pressure using the anvil to ensure optical contact. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Step 4 (Self-Validation): Ensure the baseline transmittance is >95% in non-absorbing regions. A sloping baseline indicates insufficient anvil pressure or particle scattering, requiring re-acquisition.

Protocol B: High-Resolution ¹H and ¹³C NMR
  • Causality for Selection: We select anhydrous Chloroform-d (CDCl₃) over protic solvents like Methanol-d₄. Protic solvents cause rapid deuterium exchange with the amide N-H proton, making it "disappear" from the ¹H spectrum. CDCl₃ preserves this critical signal, allowing us to observe its coupling to the adjacent methylene group.

  • Step 1 (System Suitability): Ensure the spectrometer (e.g., 400 MHz) is locked and shimmed using the deuterium signal of CDCl₃. Tetramethylsilane (TMS) at 0.00 ppm must be used as the internal chemical shift reference.

  • Step 2 (Sample Preparation): Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of CDCl₃ 4[4]. Filter through glass wool into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

  • Step 3 (Acquisition):

    • ¹H NMR: 16 transients, 30° pulse angle, 2-second relaxation delay (d1) to ensure quantitative integration.

    • ¹³C NMR: 512 transients, complete proton decoupling, 2-second relaxation delay.

  • Step 4 (Self-Validation): The integration of the thiophene methyl group (singlet, ~2.2 ppm) must perfectly integrate to 3.00 relative to the single amide proton, confirming no relaxation bias or integration error.

Data Synthesis & Cross-Validation Matrices

The following tables summarize the quantitative data, demonstrating how the two techniques cross-validate the structure of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (C₈H₁₀ClNOS).

Table 1: FTIR Spectral Assignments & NMR Cross-Validation

Wavenumber (cm⁻¹) Vibrational Mode Structural Assignment Cross-Validation with NMR
~3280 N-H Stretch Secondary Amide Correlates with ¹H broad singlet at 6.80 ppm
~3100 C-H Stretch (sp²) Thiophene Ring Correlates with ¹H doublets at 6.85 & 7.10 ppm
~2920, 2850 C-H Stretch (sp³) Methyl & Methylene Correlates with ¹H singlets/doublets at 2.2-4.5 ppm
~1650 C=O Stretch (Amide I) Chloroacetamide Carbonyl Correlates with ¹³C peak at 165.9 ppm
~1550 N-H Bend (Amide II) Secondary Amide Confirms intact amide bond

| ~750 | C-Cl Stretch | Chloroacetyl Group | Correlates with ¹³C peak at 42.6 ppm |

Table 2: NMR Spectral Assignments (¹H and ¹³C in CDCl₃)

¹H Shift (ppm) Multiplicity & Integration ¹³C Shift (ppm) Structural Assignment Cross-Validation with FTIR
6.80 br s, 1H - Amide N-H Confirms 3280 & 1550 cm⁻¹ bands
4.05 s, 2H 42.6 Cl-CH₂-CO Validates 750 cm⁻¹ (C-Cl)
4.50 d, 2H (J=5.5 Hz) 37.5 Thiophene-CH₂-N Validates aliphatic C-H stretches
2.20 s, 3H 13.8 Thiophene-CH₃ Validates aliphatic C-H stretches
6.85, 7.10 d, 1H each (J=5.1 Hz) 124.0 - 135.0 Thiophene C-H (C4, C5) Confirms 3100 cm⁻¹ band

| - | - | 165.9 | Carbonyl (C=O) | Confirms 1650 cm⁻¹ (Amide I) |

Visualizing the Analytical Workflow

Workflow A 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide B ATR-FTIR Spectroscopy A->B C 1H & 13C NMR (CDCl3) A->C D Functional Group ID (Amide, C-Cl) B->D E Structural Elucidation (Thiophene Isomerism) C->E F Orthogonal Cross-Validation D->F E->F G Batch Approved F->G Consensus H Batch Rejected F->H Discrepancy

Orthogonal cross-validation workflow for NMR and FTIR spectral data.

References
  • Title: 2-Chloro-N-(3-Methyl-thiophen-2-ylMethyl)-acetaMide - Echemi Source: echemi.com URL: 1

  • Title: 1197909-94-6, 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide - AccelaChem (Catalog Data for CAS 1306603-04-2) Source: accelachem.com URL: 4

  • Title: Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives Source: eurjchem.com URL: 2

  • Title: Automated Methods for Identification and Quantification of Structural Groups from Nuclear Magnetic Resonance Spectra Using Support Vector Classification Source: acs.org (Journal of Chemical Information and Modeling) URL: 3

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling reactive intermediates in drug development and organic synthesis. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide (CAS: 1306603-04-2) is a specialized compound featuring an α -chloroacetamide moiety and a thiophene ring[1].

This guide outlines the mechanistic rationale for its hazard profile and provides a stringent, step-by-step operational and disposal framework designed for professional laboratory environments.

Mechanistic Hazard Profiling & Causality

To manage a chemical safely, one must understand its fundamental reactivity. 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is not merely a passive solvent; it is a reactive electrophile.

  • Alkylating Potential: The chlorine atom is situated α (adjacent) to the carbonyl group of the amide. The electron-withdrawing nature of the carbonyl oxygen increases the electrophilicity of the α -carbon, making it highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) reactions. In biological systems, this means it can act as an alkylating agent, covalently binding to nucleophilic residues (like cysteine or lysine) in proteins, which is the primary mechanism behind its potential as a skin sensitizer and irritant.

  • Thermal Degradation Byproducts: Because the molecule contains both chlorine and sulfur (within the thiophene ring), uncontrolled thermal decomposition will yield highly toxic and corrosive gases, specifically hydrogen chloride (HCl), sulfur oxides ( SOx​ ), and carbon monoxide (CO) [1].

Quantitative Data & Waste Classification

Proper disposal begins with accurate waste characterization. Under standard environmental regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA), this compound must be strictly managed as Halogenated Organic Waste [2].

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamideUse full name on all waste manifests; avoid abbreviations.
CAS Registry Number 1306603-04-2Essential for EHS tracking and contractor profiling.
Molecular Formula C8​H10​ClNOS Highlights presence of Cl and S (requires specific incineration scrubbing).
Waste Stream Category Halogenated Organic WasteDo not mix with non-halogenated solvent waste.
Chemical Incompatibilities Strong oxidizers, strong bases, primary/secondary aminesMixing with amines in a waste carboy can initiate exothermic SN​2 alkylation reactions.

Step-by-Step Disposal Methodology

The following protocol represents a self-validating system: each step is designed to prevent the failure of the subsequent step, ensuring compliance from the benchtop to final destruction.

Step 1: Segregation at the Source

  • Action: Isolate all liquid and solid waste containing 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

  • Rationale: Mixing halogenated waste with non-halogenated waste significantly increases the cost of disposal and introduces the risk of cross-reactivity. Halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins.

Step 2: Primary Containerization

  • Action: Collect liquid waste in a high-density polyethylene (HDPE) or heavy-duty glass carboy. Solid waste (e.g., contaminated Kimwipes, gloves, or silica gel from chromatography) must be placed in a puncture-resistant, sealable poly-bag or dedicated solid waste drum.

  • Rationale: HDPE and glass offer excellent chemical resistance against halogenated amides.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Rationale: Mitigates environmental release in the event of primary vessel failure (e.g., a cracked glass bottle).

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag before the first drop of waste enters the container. The label must explicitly state "Halogenated Organic Waste" and list "2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide" as a constituent.

  • Rationale: Unlabeled orphan waste poses the highest risk to Environmental Health and Safety (EHS) personnel and violates federal regulations [2].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory. Ensure the area is well-ventilated and away from incompatible chemicals (e.g., strong bases or oxidizers).

  • Rationale: SAAs allow for safe, regulated accumulation of waste near the point of generation before bulk transfer.

Step 6: EHS Transfer and Final Destruction

  • Action: Submit a waste pickup request to your institutional EHS department. The waste will be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Rationale: The only acceptable method for the final destruction of this compound is high-temperature incineration in a rotary kiln equipped with wet scrubbers. The scrubbers are mandatory to neutralize the HCl and SOx​ gases generated by the combustion of the chlorine and thiophene components [3]. Never attempt to treat, neutralize, or dispose of this chemical via the laboratory sink or municipal trash.

Waste Management Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Chloro-N-(3-methyl-thiophen- 2-ylmethyl)-acetamide Segregate Segregation: Identify as Halogenated Organic Waste Start->Segregate Container Containerization: HDPE or Glass Carboy with Secondary Containment Segregate->Container Label Labeling: RCRA Hazardous Waste Tag Container->Label Storage Storage: Satellite Accumulation Area (SAA) Label->Storage EHS EHS Transfer: Licensed Contractor Pickup Storage->EHS Incineration Final Destruction: High-Temp Incineration (HCl & SOx Scrubbing) EHS->Incineration

Figure 1: Standardized laboratory workflow for the segregation, storage, and disposal of halogenated organic waste.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." United States Environmental Protection Agency. Available at:[Link]

  • American Chemical Society (ACS). "Waste Management and Disposal for Laboratories." ACS Center for Lab Safety. Available at:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Hazard Assessment and Triage While a specific Safety Data Sheet (SDS) for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is not publicly accessible, an analysis of analogous compounds such as other 2-chloroacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

While a specific Safety Data Sheet (SDS) for 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is not publicly accessible, an analysis of analogous compounds such as other 2-chloroacetamides and thiophene derivatives allows for a presumptive hazard profile. The toxicological properties have not been thoroughly investigated, and therefore, a high degree of caution is warranted.[1][2]

Presumptive Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Sensitization: May cause an allergic skin reaction.[6][7]

Given these potential hazards, a multi-layered approach to personal protection and stringent adherence to safety protocols are imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating exposure risks. The following table outlines the recommended PPE for handling 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).[1]To prevent skin contact and potential absorption. Glove compatibility with any solvents used should be verified.[1]
Eye Protection Chemical safety goggles or a face shield.[1][4]To protect against splashes and airborne particles that could cause serious eye damage.
Body Protection A lab coat or chemical-resistant apron.[1]To protect personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter.[1]Recommended when handling the compound as a powder or if there is a potential for aerosol generation.
Operational Plan: From Receipt to Disposal

A systematic approach to every stage of handling is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Keep the container tightly closed.[8][9]

2. Handling and Use:

  • Ventilation: All handling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust. When preparing solutions, avoid aerosolization.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[1][10] Wash hands thoroughly after handling, even if gloves were worn.[1][4]

3. Decontamination and Spill Management:

  • Decontaminate all work surfaces and equipment after use.[1]

  • In case of a spill, evacuate the area and prevent entry.

  • For small spills, absorb with an inert material (e.g., spill pillows, paper towels) and place in a suitable, sealed container for disposal.

  • Ensure adequate ventilation during cleanup.

  • Wear appropriate PPE, including respiratory protection, during spill response.

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Chemical Waste Disposal: Dispose of chemical waste through an approved hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][4] Do not dispose of this material down the drain or in regular trash.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide.

Workflow for Safe Handling of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if hazards understood Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing/Transfer Weighing/Transfer Prepare Fume Hood->Weighing/Transfer Dissolution Dissolution Weighing/Transfer->Dissolution Reaction Reaction Dissolution->Reaction Decontaminate Surfaces Decontaminate Surfaces Reaction->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Procedural flow from preparation to disposal.

Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][8]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4] Remove contaminated clothing and wash it before reuse.[8][9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][8]

In all cases of exposure, show the safety data sheet of a related compound to the attending medical professional.[4]

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, fostering a culture of safety and scientific excellence.

References

  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
  • 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide. NextSDS.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Guarigo - Safety data sheet. BASF.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • THIOPHENE EXTRA PURE. Loba Chemie.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Cole-Parmer.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • LESS Medium, Safety Data Sheet, English. Neogen.
  • Protective equipment and measures when handling chemicals. Workplace Safety.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Chemical hazards: PPE and tools to help you choose them. Delta Plus.
  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

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